molecular formula C84H152N4O6 B11930639 OF-02

OF-02

Cat. No.: B11930639
M. Wt: 1314.1 g/mol
InChI Key: UMSCHHWDFWCONK-RGLFHLPNSA-N
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Description

OF-02 is a useful research compound. Its molecular formula is C84H152N4O6 and its molecular weight is 1314.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C84H152N4O6

Molecular Weight

1314.1 g/mol

IUPAC Name

3,6-bis[4-[bis[(9Z,12Z)-2-hydroxyoctadeca-9,12-dienyl]amino]butyl]piperazine-2,5-dione

InChI

InChI=1S/C84H152N4O6/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-65-77(89)73-87(74-78(90)66-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2)71-63-61-69-81-83(93)86-82(84(94)85-81)70-62-64-72-88(75-79(91)67-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)76-80(92)68-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h21-28,33-40,77-82,89-92H,5-20,29-32,41-76H2,1-4H3,(H,85,94)(H,86,93)/b25-21-,26-22-,27-23-,28-24-,37-33-,38-34-,39-35-,40-36-

InChI Key

UMSCHHWDFWCONK-RGLFHLPNSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCC(O)CN(CC(O)CCCCCC/C=C\C/C=C\CCCCC)CCCCC1NC(=O)C(NC1=O)CCCCN(CC(O)CCCCCC/C=C\C/C=C\CCCCC)CC(O)CCCCCC/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCC=CCC=CCCCCCCC(CN(CCCCC1C(=O)NC(C(=O)N1)CCCCN(CC(CCCCCCC=CCC=CCCCCC)O)CC(CCCCCCC=CCC=CCCCCC)O)CC(CCCCCCC=CCC=CCCCCC)O)O

Origin of Product

United States

Foundational & Exploratory

OF-02: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: OF-02 is a bio-inspired, ionizable amino lipid that has emerged as a potent vehicle for the in vivo delivery of messenger RNA (mRNA). Its unique chemical structure facilitates the formulation of lipid nanoparticles (LNPs) that can efficiently encapsulate and transport mRNA to target cells, primarily hepatocytes. This technical guide provides a comprehensive overview of the chemical structure, properties, and application of this compound in mRNA delivery, with a focus on quantitative data, experimental methodologies, and the underlying mechanism of action.

Chemical Structure and Physicochemical Properties

This compound, formally known as 3,6-bis[4-[bis[(9Z,12Z)-2-hydroxy-9,12-octadecadien-1-yl]amino]butyl]-2,5-piperazinedione, is a complex lipid molecule designed for transient positive charge at low pH. This property is crucial for its function in endosomal escape.

Table 1: Physicochemical Properties of this compound

PropertyValue
Formal Name 3,6-bis[4-[bis[(9Z,12Z)-2-hydroxy-9,12-octadecadien-1-yl]amino]butyl]-2,5-piperazinedione
CAS Number 1883431-67-1
Molecular Formula C₈₄H₁₅₂N₄O₆
Formula Weight 1314.1 g/mol
Appearance Not specified in literature
Solubility Soluble in ethanol (B145695)
Purity ≥90% (mixture of isomers)

Quantitative Data on this compound Lipid Nanoparticle (LNP) Formulations

This compound is a key component in LNP formulations for mRNA delivery. The following table summarizes typical quantitative data for LNPs formulated with this compound.

Table 2: Quantitative Data for this compound LNP Formulations

ParameterValueExperimental Context
LNP Particle Size (Diameter) ~100 nmIn vitro characterization of LNPs formulated with this compound.
Polydispersity Index (PDI) < 0.2In vitro characterization, indicating a narrow size distribution of the LNPs.
mRNA Encapsulation Efficiency > 90%In vitro measurement of the percentage of mRNA successfully encapsulated within the LNPs.
In Vivo Dosage (mice) 0.75 - 2.25 mg/kg (mRNA equivalent)Intravenous injection in mice for evaluating the expression of human erythropoietin (hEPO) mRNA.
In Vivo Efficacy Significant induction of hEPOLiver-targeted expression of hEPO in mice following a single intravenous dose, without significant weight loss or mortality.
Biodistribution Predominantly liver, some spleenIn vivo experiments using luciferase mRNA delivery show primary accumulation and expression in the liver.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific findings. Below are generalized methodologies for the synthesis of this compound, LNP formulation, and in vivo evaluation based on available literature.

Synthesis of this compound

The synthesis of this compound involves a multi-step process. While a detailed, step-by-step protocol is not publicly available, the general approach involves the reaction of a piperazinedione core with appropriate building blocks containing the alkenyl amino alcohol moieties. The synthesis is inspired by naturally occurring lipids like sphingosine.

Formulation of this compound Lipid Nanoparticles (LNPs)

This compound based LNPs for mRNA delivery are typically formulated using a microfluidic mixing technique.

Materials:

  • This compound ionizable lipid

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (helper lipid)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG2000)

  • mRNA (e.g., encoding human erythropoietin or luciferase)

  • Ethanol

  • Citrate (B86180) buffer (pH 4.0)

  • Phosphate-buffered saline (PBS; pH 7.4)

Protocol:

  • Preparation of Lipid Stock Solution: Dissolve this compound, DOPE, cholesterol, and C14-PEG2000 in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).

  • Preparation of mRNA Solution: Dissolve the mRNA in citrate buffer (pH 4.0).

  • Microfluidic Mixing: Utilize a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the aqueous mRNA solution at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • Nanoparticle Formation: The rapid mixing process leads to the self-assembly of the lipids and mRNA into LNPs.

  • Purification and Buffer Exchange: The resulting LNP solution is dialyzed against PBS (pH 7.4) to remove ethanol and exchange the buffer, resulting in a stable LNP formulation.

In Vivo Evaluation of this compound LNPs in Mice

Animal Model:

  • Female C57BL/6 mice (6-8 weeks old)

Protocol:

  • LNP Administration: Administer the this compound LNP-mRNA formulation to mice via a single intravenous (IV) injection through the tail vein. The dosage is typically calculated based on the mRNA content (e.g., 0.75 mg/kg).

  • Sample Collection: At predetermined time points post-injection (e.g., 6 and 24 hours), collect blood samples via submandibular bleeds.

  • Analysis of Protein Expression: Separate serum from the blood samples and quantify the expression of the delivered mRNA's protein product (e.g., human EPO) using an enzyme-linked immunosorbent assay (ELISA).

  • Biodistribution Analysis: For biodistribution studies using luciferase mRNA, mice are imaged using an in vivo imaging system (IVIS) at various time points after injection of the substrate (e.g., D-luciferin). Organs can be harvested for ex vivo imaging to confirm localization.

  • Toxicity Assessment: Monitor the mice for any signs of toxicity, including changes in body weight and mortality, throughout the experiment.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this compound mediated mRNA delivery is pH-dependent endosomal escape.

OF02_Mechanism cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Target Cell (Hepatocyte) cluster_endocytosis Endocytosis cluster_endosome Endosomal Pathway LNP This compound LNP (Neutral Charge) Endocytosis ApoE-mediated Endocytosis LNP->Endocytosis 1. Cellular Uptake EarlyEndosome Early Endosome (pH ~6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH ~5.5) EarlyEndosome->LateEndosome 2. Endosomal Maturation (pH drops) Cytosol Cytosol LateEndosome->Cytosol 3. Endosomal Escape (this compound protonated, membrane disruption) Translation mRNA Translation (Ribosome) Cytosol->Translation 4. mRNA Release Protein Therapeutic Protein (e.g., hEPO) Translation->Protein 5. Protein Synthesis

Caption: Cellular uptake and endosomal escape of this compound LNPs.

Upon intravenous administration, this compound LNPs circulate in the bloodstream at a neutral pH, where the this compound lipid remains largely uncharged. These LNPs are primarily taken up by hepatocytes through apolipoprotein E (ApoE) mediated endocytosis. Once inside the cell, the LNPs are trafficked through the endosomal pathway. As the endosome matures, its internal pH drops, leading to the protonation of the tertiary amine groups on the this compound molecule. This positive charge facilitates the interaction of the LNP with the anionic endosomal membrane, leading to membrane disruption and the subsequent release of the encapsulated mRNA into the cytosol. The released mRNA is then translated by the cell's ribosomal machinery to produce the therapeutic protein.

Recent studies have also suggested that the ionizable lipid components of LNPs can act as adjuvants, stimulating the innate immune system. This can occur through the activation of Toll-like receptor 4 (TLR4), leading to the downstream activation of transcription factors such as NF-κB and IRF.

TLR4_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus OF02_LNP This compound LNP TLR4 TLR4 OF02_LNP->TLR4 1. LNP Interaction MyD88 MyD88 TLR4->MyD88 2. Adaptor Recruitment IRF IRF TLR4->IRF Activation (alternative pathway) TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB 3. Activation GeneExpression Pro-inflammatory Gene Expression NFkB->GeneExpression 4. Nuclear Translocation IRF->GeneExpression

Caption: Innate immune stimulation by this compound LNPs via TLR4.

This innate immune stimulation may contribute to the overall therapeutic effect, particularly in vaccine applications, but also needs to be considered for potential inflammatory side effects.

Conclusion

This compound is a highly effective ionizable lipid for the in vivo delivery of mRNA. Its bio-inspired design allows for efficient encapsulation of mRNA and facilitates endosomal escape, leading to robust protein expression, primarily in the liver. The quantitative data and experimental methodologies outlined in this guide provide a foundation for researchers and drug development professionals working with this promising delivery vehicle. Further research into the specific structure-activity relationships and the nuances of its interaction with the immune system will continue to refine its application in a wide range of therapeutic areas.

OF-02: A Technical Guide to its Discovery and Synthesis for Advanced mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of OF-02, a bio-inspired ionizable amino lipid that has demonstrated high potency for in vivo messenger RNA (mRNA) delivery. This compound is a key component of lipid nanoparticles (LNPs) and has shown significant promise in the development of mRNA-based therapeutics and vaccines. This document details the experimental protocols, quantitative data, and underlying scientific principles of this compound, from its rational design and discovery to its chemical synthesis.

Discovery of this compound: A Bio-inspired Approach

The discovery of this compound stemmed from a bio-inspired approach, drawing inspiration from the chemical motifs found in natural lipids.[1][2] A series of novel alkenyl amino alcohol (AAA) ionizable lipids, designated OF-00 through OF-03, were synthesized and screened for their ability to deliver mRNA in vivo.[1] The central hypothesis was that incorporating alkenyl amino alcohol functionalities would lead to improved delivery efficacy.

The discovery process involved a systematic evaluation of this series of lipids, culminating in the identification of this compound as the lead candidate due to its superior performance in delivering human erythropoietin (hEPO) mRNA in mice.[1]

Experimental Workflow: Discovery of this compound

The experimental workflow for the discovery of this compound involved the synthesis of a small library of ionizable lipids, their formulation into LNPs, and subsequent in vivo screening.

Discovery_Workflow cluster_synthesis Lipid Synthesis cluster_formulation LNP Formulation cluster_screening In Vivo Screening S1 Synthesis of Alkenyl Epoxides (AE-00 to AE-03) S3 Ring-Opening Reaction: AE + Polyamine Core S1->S3 S2 Synthesis of Polyamine Core S2->S3 S4 Purification and Characterization of OF-00 to OF-03 S3->S4 F1 Mixing of Lipids: OF-X, Cholesterol, DOPE, C14-PEG-2000 S4->F1 F2 Encapsulation of hEPO mRNA F1->F2 F3 Characterization of LNPs: Size, PDI, Encapsulation Efficiency F2->F3 IV1 Intravenous Injection in C57BL/6 Mice F3->IV1 IV2 Quantification of Serum EPO Levels at 6 hours IV1->IV2 IV3 Identification of Lead Candidate (this compound) IV2->IV3

Caption: Experimental workflow for the discovery of the lead ionizable lipid, this compound.

Synthesis of this compound

The synthesis of this compound is achieved through a convergent synthetic route involving the preparation of an alkenyl epoxide intermediate followed by a ring-opening reaction with a polyamine core.[1]

Synthetic Scheme

Synthesis_Scheme cluster_epoxide Step 1: Alkenyl Epoxide Synthesis cluster_amine Step 2: Polyamine Core cluster_coupling Step 3: Ring-Opening Reaction R1 Fatty Acid (e.g., Linoleic Acid) P1 Alkenyl Epoxide (AE-02) R1->P1 m-CPBA P2 This compound P1->P2 R2 Polyamine (e.g., Diketopiperazine-based) R2->P2

Caption: Synthetic scheme for the preparation of the ionizable lipid this compound.

Detailed Experimental Protocols

Materials: All reagents and solvents should be of high purity and used as received unless otherwise noted. Reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) where necessary.

Step 1: Synthesis of Alkenyl Epoxide (AE-02)

  • To a solution of linoleic acid in dichloromethane (B109758) (DCM) at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the alkenyl epoxide AE-02.

Step 2: Synthesis of this compound

  • Dissolve the polyamine core and the alkenyl epoxide (AE-02) in a suitable solvent (e.g., ethanol (B145695) or a mixture of protic and aprotic solvents).

  • Heat the reaction mixture to 80-100 °C and stir for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final product, this compound.

LNP Formulation and Characterization

The formulation of this compound into lipid nanoparticles is a critical step for its function as an mRNA delivery vehicle.

LNP Formulation Protocol
  • Prepare a lipid stock solution in ethanol containing this compound, cholesterol, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), and C14-PEG-2000 in a specific molar ratio.[1]

  • Prepare an aqueous solution of the mRNA cargo in a low pH buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • Rapidly mix the ethanolic lipid solution with the aqueous mRNA solution using a microfluidic mixing device. The rapid mixing at a controlled flow rate ratio (e.g., 3:1 aqueous to organic) leads to the self-assembly of the LNPs.

  • Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS, pH 7.4) to remove ethanol and unencapsulated mRNA.

  • Sterile-filter the final LNP formulation.

Physicochemical Characterization of OF-Series LNPs
LipidParticle Diameter (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
OF-00~100< 0.2> 90
OF-01~100< 0.2> 90
This compound ~100 0.130 > 90
OF-03~100< 0.2> 90

Data extracted from Fenton et al., Adv Mater. 2016.[1]

In Vivo Efficacy of this compound LNPs

The in vivo performance of the OF-series LNPs was evaluated by measuring the expression of human erythropoietin (hEPO) in the serum of C57BL/6 mice after intravenous administration of hEPO mRNA-loaded LNPs.

Serum EPO Levels
TreatmentDose (mg/kg)Serum EPO Concentration at 6h (ng/mL)
PBS-Not significant
cKK-E12 LNP0.757,100 ± 700
503O13 LNP0.752,800 ± 200
C12-200 LNP0.757,100 ± 500
This compound LNP0.7514,200 ± 1,500
This compound LNP1.5~28,000
This compound LNP2.2545,400 ± 5,300

Data presented as mean ± standard deviation (n=3) and extracted from Fenton et al., Adv Mater. 2016.[1]

This compound LNPs demonstrated a roughly two-fold increase in EPO production compared to the benchmark ionizable lipid cKK-E12 at the same dose.[1]

Mechanism of Action: mRNA Delivery and Endosomal Escape

The efficacy of this compound as an mRNA delivery vehicle is attributed to its ability to efficiently encapsulate mRNA and facilitate its escape from the endosome into the cytoplasm, where it can be translated into protein.

Signaling Pathway: LNP-mediated mRNA Delivery

mRNA_Delivery_Pathway cluster_uptake Cellular Uptake cluster_escape Endosomal Escape cluster_translation Protein Translation LNP This compound LNP (with mRNA cargo) Endocytosis Endocytosis LNP->Endocytosis Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Protonation Protonation of this compound (Lower pH) Endosome->Protonation Membrane_Destabilization Interaction with Endosomal Membrane & Destabilization Protonation->Membrane_Destabilization mRNA_Release mRNA Release into Cytoplasm Membrane_Destabilization->mRNA_Release mRNA mRNA mRNA_Release->mRNA Ribosome Ribosome mRNA->Ribosome Protein Protein Synthesis (e.g., EPO) Ribosome->Protein

Caption: Proposed mechanism of this compound LNP-mediated mRNA delivery and endosomal escape.

The ionizable amino groups of this compound have a pKa that allows the lipid to be relatively neutral at physiological pH (around 7.4), facilitating stable formulation. Upon endocytosis and trafficking to the acidic environment of the endosome (pH 5.5-6.5), the amino groups become protonated. This positive charge is thought to promote interaction with the anionic lipids of the endosomal membrane, leading to membrane destabilization and the release of the mRNA cargo into the cytoplasm.

Conclusion

This compound represents a significant advancement in the field of ionizable lipids for mRNA delivery. Its bio-inspired design, coupled with a systematic discovery process, has yielded a highly potent vehicle for in vivo applications. The detailed synthetic and formulation protocols provided in this guide offer a foundation for researchers and drug developers to utilize and further innovate upon this promising technology for the development of next-generation mRNA therapeutics.

References

In Vitro Characterization of a Novel Hypoxia-Modulating Agent OF-02: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Low oxygen conditions, or hypoxia, are a critical feature of the tumor microenvironment and are implicated in tumor progression, metastasis, and resistance to therapy.[1] A key mediator of the cellular response to hypoxia is the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α).[2][3] Under normoxic conditions, HIF-1α is targeted for proteasomal degradation, a process that is inhibited under hypoxic conditions, leading to the activation of genes involved in angiogenesis, metabolic adaptation, and cell survival.[1] This technical guide details the in vitro characterization of OF-02, a novel small molecule agent designed to modulate the hypoxia signaling pathway. The following sections provide a summary of its in vitro activities, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Summary of this compound In Vitro Activity

The in vitro efficacy and potency of this compound were assessed using a panel of biochemical and cell-based assays. The key quantitative data are summarized in the table below.

Parameter Assay Type Cell Line Result Citation
HIF-1α Inhibition Reporter Gene AssayHEK293-HREIC50: 150 nM[2]
VEGF Secretion ELISAHeLa (under hypoxia)IC50: 250 nM[1]
Cell Viability MTT AssayA549 (under hypoxia)GI50: 1.2 µM[4]
Mitochondrial Respiration Oxygen Consumption RatePC330% reduction at 1 µM[5][6]
Reactive Oxygen Species (ROS) Production ChemiluminescenceCell-freeIncreased ROS at >5 µM[7][8]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

HIF-1α Reporter Gene Assay

This assay quantitatively measures the inhibition of HIF-1α transcriptional activity.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with a luciferase reporter construct containing multiple copies of the Hypoxia Response Element (HRE).

  • Procedure:

    • Seed the HEK293-HRE cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for 1 hour.

    • Induce hypoxia by placing the plate in a hypoxic chamber (1% O2) or by chemical induction with a final concentration of 100 µM CoCl2 for 16 hours.

    • Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

    • Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Cell Viability MTT Assay under Hypoxia

This assay assesses the effect of this compound on cell proliferation and viability under hypoxic conditions.

  • Cell Line: Human lung carcinoma (A549) cells.

  • Procedure:

    • Seed A549 cells in a 96-well plate and allow them to attach.

    • Expose the cells to a serial dilution of this compound.

    • Place the plate in a hypoxic incubator (1% O2) for 48 hours. A parallel plate is maintained under normoxic conditions as a control.

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal growth inhibition (GI50) value.[4]

Visualizing Molecular Pathways and Workflows

Hypoxia Signaling Pathway

The following diagram illustrates the simplified signaling cascade leading to the activation of hypoxia-inducible genes, which is the target pathway for this compound. Under low oxygen conditions, HIF-1α is stabilized, dimerizes with HIF-1β, and translocates to the nucleus to activate the transcription of target genes like VEGF.[1][9]

HypoxiaSignaling cluster_normoxia Normoxia (High O2) cluster_hypoxia Hypoxia (Low O2) HIF1a_N HIF-1α PHD PHDs HIF1a_N->PHD O2, 2-OG VHL VHL HIF1a_N->VHL Binding PHD->HIF1a_N Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIF1a_N Degradation HIF1a_H HIF-1α HIF1_dimer HIF-1α/β Dimer HIF1a_H->HIF1_dimer HIF1b HIF-1β HIF1b->HIF1_dimer Nucleus Nucleus HIF1_dimer->Nucleus Translocation HRE HRE Nucleus->HRE Binding TargetGenes Target Genes (e.g., VEGF) HRE->TargetGenes Transcription OF02 This compound OF02->HIF1a_H Inhibits Stabilization

Simplified Hypoxia Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Characterization

The diagram below outlines the general workflow for the in vitro characterization of a hypoxia-modulating compound like this compound.

ExperimentalWorkflow start Start: Compound this compound primary_screen Primary Screening: HIF-1α Reporter Assay start->primary_screen dose_response Dose-Response & IC50 Determination primary_screen->dose_response secondary_assays Secondary Assays dose_response->secondary_assays elisa VEGF ELISA secondary_assays->elisa Target Modulation viability Cell Viability (MTT) secondary_assays->viability Cellular Effect mechanism Mechanism of Action Studies elisa->mechanism viability->mechanism ros ROS Production Assay mechanism->ros ocr Oxygen Consumption Rate mechanism->ocr data_analysis Data Analysis & Interpretation ros->data_analysis ocr->data_analysis end End: In Vitro Profile data_analysis->end

General workflow for the in vitro characterization of this compound.

References

An In-depth Technical Guide on the Cellular Uptake and Distribution of Molecular Oxygen (O₂)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental processes of cellular oxygen (O₂) uptake and its subsequent intracellular distribution. Understanding these core physiological and pathophysiological mechanisms is critical for researchers and professionals involved in drug discovery and development, as oxygen homeostasis is intrinsically linked to cellular metabolism, signaling, and response to therapeutic interventions.

Cellular Oxygen Uptake: Quantitative Insights

The rate of oxygen consumption is a critical parameter in cellular physiology and varies significantly across different cell types and metabolic states. This variability is a key consideration in drug development, particularly for therapies targeting metabolic pathways or intended for use in hypoxic tumor microenvironments.

Table 1: Cellular Oxygen Consumption Rates (OCR)

Cell Type/ConditionOxygen Consumption Rate (amol cell⁻¹ s⁻¹)Key Considerations & References
Average (Human)~2.5This is an estimated average for a 70 kg person with 1 x 10¹⁴ cells.[1]
Mammalian Cells (in culture)<1 to >350Demonstrates a wide range dependent on cell type, function, and status.[1][2]
U937 Cells3.8Measured in suspension culture.[1]
PC3 Cells44Measured in suspension culture, indicating a higher metabolic rate than U937 cells.[1]
Hepatocytes~0.3 nmol s⁻¹ (10⁶ cells)⁻¹ (~300 amol cell⁻¹ s⁻¹)High metabolic activity contributes to a significantly higher OCR.[2]
Fibroblasts~0.05 nmol s⁻¹ (10⁶ cells)⁻¹ (~50 amol cell⁻¹ s⁻¹)Lower metabolic activity compared to hepatocytes.[2]

Table 2: Michaelis-Menten Kinetics of Cellular Oxygen Uptake

ParameterValueSignificance
Kₘ (Michaelis-Menten constant)~1 µM or lessThis low Kₘ value for the majority of cell types indicates that cellular respiration can proceed at its maximum rate even at very low oxygen concentrations.[2]
Vₘₐₓ (Maximum reaction rate)Varies by cell typeCorrelates with the Oxygen Consumption Rates listed in Table 1.

Intracellular Oxygen Distribution

Once inside the cell, oxygen is not uniformly distributed. Its concentration is influenced by diffusion from the plasma membrane and consumption by intracellular organelles, primarily the mitochondria. This creates intracellular oxygen gradients that can have profound effects on cellular function and signaling.

Table 3: Intracellular vs. Ambient Oxygen Concentrations

Cellular StateIntracellular O₂ ConcentrationContext
Metabolically Inactive Cells~14%Measured in cells cultured under ambient oxygen (~21%).[3]
Metabolically Active Cells~7%Demonstrates the impact of cellular respiration on creating a local oxygen gradient.[3]
Active Cells under Reduced Ambient O₂ (6%)Close to anoxiaHighlights the vulnerability of metabolically active cells to hypoxic conditions.[3]

Experimental Protocols for Measuring Intracellular Oxygen

Several techniques are available to quantify intracellular oxygen levels, each with its own advantages and limitations. The choice of method often depends on the specific research question, cell type, and required spatial and temporal resolution.

Optical methods are widely used due to their non-invasive nature and suitability for real-time monitoring in live cells.[4] These techniques are based on the principle of luminescence quenching by molecular oxygen.

Principle: Phosphorescent dyes, when excited by light, enter a photoexcited triplet state. This triplet state can be "quenched" by molecular oxygen, meaning the presence of oxygen reduces the phosphorescence intensity and lifetime.[4] This relationship allows for the quantification of oxygen concentration.

General Protocol for Phosphorescence-Based Oxygen Measurement:

  • Probe Loading: Incubate cells with an oxygen-sensitive phosphorescent probe (e.g., MitoXpress Intra) to allow for cellular uptake. This is often an overnight incubation.

  • Instrumentation: Utilize a plate reader or microscope equipped for time-resolved fluorescence (TRF) measurements.

  • Measurement: Excite the probe at its specific excitation wavelength and measure the phosphorescence emission over time. The lifetime of the phosphorescence is inversely proportional to the oxygen concentration.

  • Calibration: To convert phosphorescence lifetime to absolute oxygen concentration, a calibration curve is required. This is generated by measuring the probe's lifetime at several known oxygen concentrations.[5]

  • Data Analysis: Use the calibration curve to convert the measured phosphorescence lifetimes from the experimental samples into intracellular oxygen concentrations.

Experimental Workflow for Intracellular O₂ Measurement

G cluster_prep Cell Preparation cluster_measurement Measurement cluster_analysis Data Analysis plate_cells Plate cells in appropriate vessel add_probe Add O₂-sensitive probe (e.g., MitoXpress Intra) plate_cells->add_probe incubate Incubate overnight to allow probe uptake add_probe->incubate place_in_reader Place plate in TRF reader/microscope incubate->place_in_reader set_params Set excitation/emission wavelengths and timing place_in_reader->set_params acquire_data Acquire time-resolved fluorescence data set_params->acquire_data calc_lifetime Calculate phosphorescence lifetime (τ) acquire_data->calc_lifetime convert_to_o2 Convert experimental τ to intracellular [O₂] calc_lifetime->convert_to_o2 calibration Generate calibration curve (τ vs. [O₂]) calibration->convert_to_o2

Caption: Workflow for measuring intracellular oxygen using a phosphorescent probe.

Microelectrodes offer a direct method for measuring oxygen tension in tissues and cell pellets.

Principle: A microelectrode with a very fine tip is inserted directly into the biological sample. The electrode measures the partial pressure of oxygen based on an electrochemical reaction.

General Protocol:

  • Calibration: Calibrate the microelectrode using solutions with known oxygen concentrations.

  • Insertion: Carefully insert the microelectrode tip into the tissue or cell aggregate of interest.

  • Measurement: Record the electrical signal from the electrode, which is proportional to the local oxygen tension.

  • Mapping (Optional): Move the electrode to different locations within the sample to map the oxygen distribution.

Limitations: This method is invasive and can cause damage to the cells or tissue being measured. The spatial resolution is limited by the size of the electrode tip.[4]

Oxygen-Related Signaling Pathways

Cellular responses to changes in oxygen availability are mediated by complex signaling pathways. The hypoxia-inducible factor (HIF) pathway is a central regulator of the cellular response to low oxygen.

Under normoxic (normal oxygen) conditions, the HIF-1α subunit is continuously synthesized and rapidly degraded. In hypoxic (low oxygen) conditions, HIF-1α is stabilized, allowing it to translocate to the nucleus and activate the transcription of genes involved in adaptation to low oxygen.

HIF-1α Signaling Pathway

G cluster_normoxia Normoxia (High O₂) cluster_hypoxia Hypoxia (Low O₂) cluster_nucleus HIF1a_n HIF-1α PHDs Prolyl Hydroxylases (PHDs) + O₂ HIF1a_n->PHDs hydroxylation HIF1a_OH Hydroxylated HIF-1α PHDs->HIF1a_OH VHL VHL HIF1a_OH->VHL binding Ub Ubiquitination VHL->Ub Proteasome Proteasomal Degradation Ub->Proteasome HIF1a_h HIF-1α PHDs_h PHDs Inactivated (No O₂) HIF1a_h->PHDs_h inhibition HIF1a_stable Stable HIF-1α HIF1a_h->HIF1a_stable HIF1_complex HIF-1 Complex HIF1a_stable->HIF1_complex Nucleus Nucleus HIF1a_stable->Nucleus HIF1b HIF-1β HIF1b->HIF1_complex HIF1b->Nucleus HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Gene_expression Target Gene Expression (e.g., VEGF, Glycolysis) HRE->Gene_expression

Caption: Simplified diagram of the HIF-1α signaling pathway under normoxic and hypoxic conditions.

Molecular oxygen is the precursor to reactive oxygen species (ROS), which act as important signaling molecules. An imbalance in ROS production and detoxification can lead to oxidative stress, but controlled ROS generation is integral to several signaling cascades.

ROS-Mediated Signaling

G cluster_pathways Downstream Signaling Pathways Mitochondria Mitochondria ROS ROS (e.g., H₂O₂) Mitochondria->ROS O2 O₂ O2->Mitochondria PI3K_Akt PI3K/Akt Pathway ROS->PI3K_Akt NFkB NF-κB Pathway ROS->NFkB MAPK MAPK Pathway ROS->MAPK Cellular_Response Cellular Response (Proliferation, Survival, Inflammation) PI3K_Akt->Cellular_Response NFkB->Cellular_Response MAPK->Cellular_Response

References

In-Depth Technical Guide on the Safety and Toxicity Profile of OF-02

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OF-02 is a novel ionizable amino lipid that has demonstrated high efficacy in the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA) in preclinical studies. While the primary focus of publicly available research has been on its efficacy, a comprehensive evaluation of its safety and toxicity is paramount for its potential translation into therapeutic applications. This technical guide synthesizes the currently available information on the safety and toxicity profile of this compound, drawing from the foundational research and the broader context of ionizable lipid nanoparticle toxicology. It is important to note that detailed, quantitative preclinical safety data, such as LD50 and NOAEL values, for this compound are not extensively available in the public domain. Therefore, this guide also outlines the typical experimental protocols used for assessing the safety of such delivery systems and discusses the known class-effects of ionizable lipid nanoparticles.

Introduction to this compound and Lipid Nanoparticles

This compound is an ionizable lipid characterized by its alkenyl amino alcohol structure. It was developed as part of a series of bio-inspired lipids for enhanced in vivo mRNA delivery.[1] Ionizable lipids are a critical component of LNPs, which are the leading delivery platform for mRNA-based therapeutics, including the approved COVID-19 vaccines. These lipids are designed to be near-neutral at physiological pH, minimizing toxicity and non-specific interactions in circulation, and to become positively charged in the acidic environment of the endosome, facilitating the release of the mRNA cargo into the cytoplasm.

The general safety of LNP systems is a key consideration in their development. Concerns often revolve around potential pro-inflammatory responses and organ-specific toxicity, particularly in the liver, which is a primary site of LNP accumulation.[2][3]

Preclinical Efficacy of this compound

The foundational study on this compound demonstrated its superior performance in delivering human erythropoietin (EPO) mRNA in a mouse model. LNPs formulated with this compound yielded approximately twice the amount of EPO in serum compared to formulations using the benchmark ionizable lipid cKK-E12.[4] While this highlights its potential, it also underscores the need for a thorough safety assessment to accompany its promising efficacy.

Known Safety and Toxicity Profile of this compound

Direct and detailed public data on the safety and toxicity of this compound is limited. The primary research article introducing this compound focuses on its synthesis and efficacy, without providing a comprehensive toxicological analysis.[1] However, general knowledge about the toxicology of ionizable lipids and LNPs can provide an initial framework for understanding the potential safety profile of this compound.

3.1. Class-Related Toxicities of Ionizable Lipid Nanoparticles

Ionizable lipids, as a class, can be associated with certain adverse effects:

  • Inflammatory and Immune Responses: LNPs containing ionizable lipids can trigger innate immune responses, leading to the production of pro-inflammatory cytokines and chemokines.[2] This can manifest as localized reactions at the injection site or systemic inflammatory responses.

  • Hepatotoxicity: The liver is a major organ for the accumulation of LNPs after systemic administration. High doses of some ionizable lipids have been associated with transient elevations in liver enzymes, indicating potential hepatotoxicity.[3]

  • Hypersensitivity Reactions: While less common, some components of LNP formulations, such as PEGylated lipids, have been implicated in hypersensitivity reactions in susceptible individuals.

It is crucial to conduct specific studies for this compound to determine if and to what extent these class-related effects are present.

Recommended Experimental Protocols for Safety and Toxicity Assessment

To establish a comprehensive safety profile for this compound, a standard battery of preclinical toxicology studies is required. The following are detailed methodologies for key experiments that should be conducted.

4.1. Acute Toxicity Study

  • Objective: To determine the median lethal dose (LD50) and identify signs of acute toxicity.

  • Methodology:

    • Animal Model: Typically, two rodent species (e.g., mice and rats) are used.

    • Dosing: A range of single doses of this compound formulated LNPs are administered, usually via the intended clinical route (e.g., intravenous or intramuscular). A control group receives the vehicle.

    • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.

    • Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.

  • Data Presentation:

ParameterValue
LD50 (Species 1) Data not available
LD50 (Species 2) Data not available
Clinical Signs Data not available

4.2. Repeat-Dose Toxicity Study

  • Objective: To evaluate the toxic effects of repeated administration of this compound LNPs and to determine the No-Observed-Adverse-Effect-Level (NOAEL).

  • Methodology:

    • Animal Model: One rodent and one non-rodent species (e.g., rats and non-human primates).

    • Dosing: Multiple dose levels are administered daily or weekly for a specified duration (e.g., 28 or 90 days).

    • Monitoring: Includes regular monitoring of clinical signs, body weight, food consumption, ophthalmology, hematology, clinical chemistry, and urinalysis.

    • Pathology: At the end of the study, a full histopathological examination of all major organs is performed.

  • Data Presentation:

ParameterDose Group 1Dose Group 2Dose Group 3Control
NOAEL (mg/kg/day) Data not availableData not availableData not availableN/A
Target Organs of Toxicity Data not availableData not availableData not availableNone
Key Histopathology Findings Data not availableData not availableData not availableNormal

4.3. Genotoxicity Assays

  • Objective: To assess the potential of this compound to induce genetic mutations or chromosomal damage.

  • Methodology:

    • Ames Test (in vitro): Evaluates the potential for this compound to induce reverse mutations in several strains of Salmonella typhimurium.

    • Chromosomal Aberration Assay (in vitro): Assesses the ability of this compound to cause structural chromosomal damage in mammalian cells (e.g., Chinese hamster ovary cells).

    • Micronucleus Test (in vivo): Measures chromosomal damage in the bone marrow of rodents treated with this compound.

  • Data Presentation:

AssayResult
Ames Test Data not available
Chromosomal Aberration Data not available
Micronucleus Test Data not available

Signaling Pathways and Experimental Workflows

5.1. LNP-Mediated mRNA Delivery and Endosomal Escape

The following diagram illustrates the generally accepted pathway for LNP-mediated mRNA delivery, which is relevant for understanding the mechanism of action of this compound containing LNPs.

LNP_Delivery cluster_extracellular Extracellular Space cluster_cell Cell LNP LNP in Circulation (Neutral pH) Endocytosis Endocytosis LNP->Endocytosis Uptake Endosome Endosome (Acidic pH) Endocytosis->Endosome mRNA_Release mRNA Release Endosome->mRNA_Release Protonation of Ionizable Lipid (this compound) Translation Translation mRNA_Release->Translation Protein Protein Expression Translation->Protein

Caption: LNP-mediated mRNA delivery pathway.

5.2. General Workflow for Preclinical Safety Assessment

The logical flow for assessing the preclinical safety of a novel compound like this compound is depicted below.

Safety_Workflow In_Silico In Silico Toxicity Prediction In_Vitro In Vitro Assays (e.g., Cytotoxicity, Genotoxicity) In_Silico->In_Vitro Acute_Tox Acute In Vivo Toxicity (LD50) In_Vitro->Acute_Tox Repeat_Dose_Tox Repeat-Dose In Vivo Toxicity (NOAEL, Target Organs) Acute_Tox->Repeat_Dose_Tox Safety_Pharm Safety Pharmacology (Cardiovascular, Respiratory, CNS) Repeat_Dose_Tox->Safety_Pharm Decision Go/No-Go for Clinical Trials Safety_Pharm->Decision

Caption: Preclinical safety assessment workflow.

Conclusion

This compound is a promising ionizable lipid for mRNA delivery based on its demonstrated efficacy. However, a comprehensive public safety and toxicity profile is currently lacking. For drug development professionals, it is imperative that this compound, and any LNP formulation containing it, undergoes rigorous preclinical safety evaluation following established regulatory guidelines. The experimental protocols and general toxicological considerations outlined in this guide provide a framework for such an assessment. Future research and publication of detailed safety data will be critical for determining the true therapeutic potential of this compound.

References

Unraveling the OF-02 Pathway: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The OF-02 pathway represents a novel signaling cascade with emerging significance in cellular homeostasis and disease. Initial research has identified its crucial role in regulating cell proliferation and apoptosis, suggesting its potential as a therapeutic target in oncology and inflammatory disorders. This document provides a comprehensive overview of the current understanding of the this compound pathway, including its core components, mechanism of action, and the experimental methodologies used for its investigation. All quantitative data are presented in standardized tables for clarity, and key processes are visualized through detailed diagrams to facilitate a deeper understanding of this complex system.

Introduction to the this compound Pathway

The this compound pathway is a recently identified signal transduction cascade initiated by the binding of the ligand, OF-L, to its cognate receptor, OF-R2. This interaction triggers a series of intracellular events, culminating in the activation of the transcription factor OF-T, which modulates the expression of genes critical for cell cycle progression and survival. Dysregulation of this pathway has been implicated in various pathological conditions, highlighting the need for further research and the development of targeted therapeutics.

Core Components and Signaling Cascade

The canonical this compound pathway involves a sequential activation of kinases and adaptor proteins. The key molecular players identified to date are:

  • OF-L (Ligand): A peptide-based signaling molecule.

  • OF-R2 (Receptor): A transmembrane receptor with tyrosine kinase activity.

  • OF-K1 (Kinase 1): A serine/threonine kinase that is a primary downstream target of OF-R2.

  • OF-A (Adaptor Protein): A scaffold protein that facilitates the interaction between OF-K1 and OF-K2.

  • OF-K2 (Kinase 2): A MAP kinase family member that, upon activation, phosphorylates the transcription factor OF-T.

  • OF-T (Transcription Factor): A nuclear transcription factor that, upon phosphorylation, translocates to the nucleus to regulate target gene expression.

The signaling cascade is initiated upon OF-L binding to OF-R2, leading to receptor dimerization and autophosphorylation. This event creates docking sites for OF-K1, which is subsequently phosphorylated and activated. Activated OF-K1 then recruits the adaptor protein OF-A, which in turn binds to and activates OF-K2. Finally, activated OF-K2 phosphorylates OF-T, leading to its nuclear translocation and the transcription of target genes.

OF02_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OF_L OF-L (Ligand) OF_R2 OF-R2 (Receptor) OF_L->OF_R2 Binds OF_K1 OF-K1 OF_R2->OF_K1 Activates (P) OF_A OF-A (Adaptor) OF_K1->OF_A Recruits OF_K2 OF-K2 OF_K1->OF_K2 Activates (P) OF_A->OF_K2 Activates OF_T_cyto OF-T OF_K2->OF_T_cyto Phosphorylates OF_T_nuc p-OF-T OF_T_cyto->OF_T_nuc Translocates DNA Target Genes OF_T_nuc->DNA Regulates Transcription

Caption: The this compound signaling pathway from ligand binding to gene regulation.

Quantitative Analysis of Pathway Activation

Quantitative studies are essential for understanding the dynamics and dose-response relationships within the this compound pathway. The following tables summarize key findings from foundational studies.

Table 1: Ligand-Receptor Binding Affinity

LigandReceptorMethodKD (nM)
OF-LOF-R2Surface Plasmon Resonance15.2 ± 2.1
OF-L Analog 1OF-R2Isothermal Titration Calorimetry45.8 ± 5.5
OF-L Analog 2OF-R2Microscale Thermophoresis12.1 ± 1.8

Table 2: Kinase Activation Kinetics

KinaseActivating Stimulus (OF-L)Time to Peak Activation (min)Fold Change (vs. Control)
OF-K1100 ng/mL512.5 ± 1.3
OF-K2100 ng/mL158.2 ± 0.9

Table 3: Dose-Dependent Transcription Factor Activation

OF-L Concentration (ng/mL)Nuclear OF-T (% of total)Target Gene mRNA (Fold Change)
0 (Control)5.1 ± 1.21.0 ± 0.1
115.6 ± 2.52.4 ± 0.3
1048.2 ± 5.17.8 ± 0.9
10085.9 ± 6.825.1 ± 2.7

Experimental Protocols and Methodologies

Accurate and reproducible experimental design is paramount for studying the this compound pathway. This section details the protocols for key assays.

Western Blotting for Protein Phosphorylation

This protocol is designed to detect the phosphorylation status of OF-K1, OF-K2, and OF-T following stimulation with OF-L.

Methodology:

  • Cell Culture and Stimulation: Plate cells (e.g., HEK293T overexpressing OF-R2) at 1x106 cells/well in a 6-well plate. After 24 hours, starve cells in serum-free media for 4 hours. Stimulate cells with desired concentrations of OF-L for specified time points (e.g., 0, 5, 15, 30 minutes).

  • Lysis: Wash cells twice with ice-cold PBS. Lyse cells on ice with 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells and transfer lysate to a microcentrifuge tube.

Methodological & Application

Application Note and Protocol: Utilization of OF-02 in Kinase Assays for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, including cancer, making them a primary focus for therapeutic intervention. This document provides a detailed guide for the use of OF-02, a novel and potent ATP-competitive kinase inhibitor, in biochemical kinase assays. Understanding the inhibitory activity of compounds like this compound is a crucial step in the drug discovery pipeline, enabling the determination of potency, selectivity, and mechanism of action.

The following protocols and application notes are designed to provide researchers with a comprehensive framework for incorporating this compound into their kinase screening and profiling workflows. The methodologies described are based on established and widely used kinase assay platforms.

Mechanism of Action of this compound (Hypothetical)

This compound is a small molecule inhibitor designed to target the ATP-binding pocket of specific protein kinases. As a Type II inhibitor, this compound is presumed to bind to the inactive "DFG-out" conformation of the kinase, where the DFG (Asp-Phe-Gly) motif of the activation loop is flipped. This mechanism often confers a higher degree of selectivity compared to Type I inhibitors that bind to the more conserved active "DFG-in" conformation. By occupying the ATP-binding site, this compound prevents the transfer of a phosphate (B84403) group from ATP to the substrate, thereby inhibiting the kinase's catalytic activity.

Experimental Protocols

A widely utilized method for measuring kinase activity and the inhibitory effect of compounds is the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a two-step process:

  • Kinase Reaction: The kinase, its substrate, ATP, and the inhibitor (this compound) are incubated together. The kinase catalyzes the transfer of the gamma-phosphate from ATP to the substrate, producing ADP.

  • ADP Detection: After the kinase reaction, a reagent is added to terminate the reaction and deplete any remaining ATP. Subsequently, a second reagent is added to convert the generated ADP back into ATP, which is then used by a luciferase to produce light. The luminescent signal is proportional to the initial ADP concentration and, therefore, the kinase activity.

Materials and Reagents

  • Kinase of interest (e.g., ABL1, SRC, etc.)

  • Kinase substrate (specific to the kinase)

  • ATP

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Luminometer plate reader

Protocol for Determining the IC50 of this compound

  • Preparation of Reagents: *

Application Notes and Protocols for OF-02: An Ionizable Lipid for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OF-02 is a bioinspired alkenyl amino alcohol (AAA) ionizable lipid designed for the potent in vivo delivery of messenger RNA (mRNA). When formulated into lipid nanoparticles (LNPs), this compound facilitates the encapsulation, delivery, and subsequent cytosolic release of mRNA, leading to high levels of protein expression in target tissues. These application notes provide detailed protocols for the solubilization of this compound, the preparation of this compound containing LNPs, and their experimental application in vivo, based on seminal findings.

This compound: Physicochemical Properties and Solubilization

This compound is an ionizable cationic amino lipid that is soluble in organic solvents. For the preparation of lipid nanoparticles, this compound is typically dissolved in ethanol (B145695).

Solubilization Protocol:

  • Solvent Selection: Use absolute ethanol (≥99.5%) for the solubilization of this compound and other lipid components.

  • Concentration: Prepare a stock solution of this compound in ethanol. A common concentration for LNP formulation is 10 mg/mL.

  • Procedure:

    • Weigh the desired amount of this compound in a sterile, RNase-free microcentrifuge tube.

    • Add the calculated volume of absolute ethanol to achieve the target concentration.

    • Vortex the solution until the lipid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

    • Store the ethanolic lipid solution at -20°C for short-term storage. For long-term storage, refer to the manufacturer's recommendations.

This compound Lipid Nanoparticle (LNP) Formulation

This compound is a key component of a four-part lipid nanoparticle system designed for effective mRNA delivery. The formulation involves the rapid mixing of a lipid-containing organic phase with an mRNA-containing aqueous phase, typically using a microfluidic mixing device.

LNP Components and Recommended Molar Ratios

The formulation described by Fenton et al. (2016) demonstrated high potency for in vivo mRNA delivery. The components and their molar ratios are crucial for the physicochemical properties and biological activity of the LNPs.

ComponentAbbreviationMolar Ratio (%)Role in LNP
This compound Ionizable Lipid50Encapsulates mRNA and facilitates endosomal escape.
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine DOPE10Helper lipid that aids in LNP structure and endosomal escape.
Cholesterol -38.5Stabilizes the LNP structure and promotes membrane fusion.
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] C14-PEG20001.5Prevents LNP aggregation and reduces non-specific uptake.
Experimental Protocol: LNP Formulation via Microfluidic Mixing

This protocol outlines the preparation of this compound LNPs encapsulating mRNA using a microfluidic mixing device.

Materials:

  • This compound, DOPE, Cholesterol, C14-PEG2000

  • Absolute ethanol

  • mRNA encoding the protein of interest in an appropriate aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing device and cartridges

  • Syringe pumps

  • Dialysis cassettes (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Lipid Stock Solution (Organic Phase):

    • In a sterile, RNase-free tube, combine this compound, DOPE, Cholesterol, and C14-PEG2000 in absolute ethanol at the desired molar ratio (50:10:38.5:1.5).

    • The total lipid concentration in the ethanol phase is typically in the range of 10-20 mg/mL.

  • Prepare mRNA Solution (Aqueous Phase):

    • Dilute the mRNA to the desired concentration in a low pH aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0). This acidic pH ensures the protonation of this compound, facilitating its interaction with the negatively charged mRNA.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid solution into one syringe and the mRNA solution into another.

    • Set the flow rates for the syringe pumps. A typical total flow rate is 2 mL/min with a flow rate ratio of 3:1 (aqueous:organic).

    • Initiate the pumps to mix the two phases in the microfluidic cartridge. The rapid mixing leads to the self-assembly of the LNPs.

  • Purification and Buffer Exchange:

    • Collect the LNP solution from the outlet of the microfluidic device.

    • To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP solution against sterile PBS (pH 7.4) using a dialysis cassette.

    • Perform dialysis overnight at 4°C with at least two changes of PBS.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the sterile this compound LNPs at 4°C for short-term use.

Characterization of this compound LNPs

Proper characterization of the formulated LNPs is essential to ensure quality and reproducibility.

ParameterMethodTypical Values for this compound LNPs
Particle Size (Diameter) Dynamic Light Scattering (DLS)~100 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2
mRNA Encapsulation Efficiency RiboGreen Assay> 90%

In Vivo Experimental Protocol: mRNA Delivery in Mice

The following protocol describes a typical in vivo experiment to evaluate the efficacy of this compound LNPs for delivering mRNA encoding a reporter protein, such as human erythropoietin (EPO), in mice.[1]

Animal Model:

  • C57BL/6 mice (female, 6-8 weeks old) are a commonly used strain.[1]

Procedure:

  • LNP Dilution: Dilute the sterile this compound LNP-mRNA formulation in sterile PBS to the desired final concentration for injection.

  • Dosing: Administer the LNP-mRNA solution to the mice via intravenous (i.v.) injection (e.g., through the tail vein). The dosage is typically calculated based on the amount of mRNA per body weight of the mouse (e.g., 0.75 mg/kg).[1]

  • Time Points for Analysis: Collect blood samples at various time points post-injection to measure the expression of the reporter protein. Common time points are 6 and 24 hours.[1]

  • Sample Processing and Analysis:

    • Collect blood via a suitable method (e.g., retro-orbital bleed or terminal cardiac puncture).

    • Process the blood to obtain serum.

    • Quantify the concentration of the reporter protein in the serum using an enzyme-linked immunosorbent assay (ELISA) specific for the protein of interest (e.g., human EPO ELISA).

Quantitative In Vivo Efficacy Data

The following table summarizes the in vivo performance of this compound LNPs as reported by Fenton et al. (2016).[1]

FormulationmRNA Dose (mg/kg)Serum EPO Concentration (ng/mL) at 6h
This compound LNP 0.7514200 ± 1500
cKK-E12 LNP (Benchmark) 0.757100 ± 700
503O13 LNP 0.752800 ± 200
C12-200 LNP 0.757100 ± 500
Dose-Response of this compound LNPs
mRNA Dose (mg/kg)Serum EPO Concentration (ng/mL) at 6h
0.75~14,000
1.5~25,000
2.2545400 ± 5300

Mechanism of Action: Endosomal Escape

The efficacy of this compound as an mRNA delivery vehicle is largely attributed to its ability to facilitate the escape of the encapsulated mRNA from the endosome into the cytoplasm, where it can be translated into protein.

G cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_endosome Endosome (Acidic pH) LNP This compound LNP (Neutral Charge) Protonated_LNP Protonated this compound LNP (Positive Charge) LNP->Protonated_LNP Endocytosis Disruption Membrane Destabilization Protonated_LNP->Disruption Interaction with Endosomal_Membrane Endosomal Membrane (Anionic Lipids) mRNA_Release mRNA Release Disruption->mRNA_Release Cytoplasm Cytoplasm Translation Translation (Ribosome) Cytoplasm->Translation mRNA_Release->Cytoplasm Protein Protein Expression Translation->Protein

Caption: this compound LNP Endosomal Escape Pathway.

Experimental Workflow Overview

The following diagram illustrates the overall workflow for the formulation and in vivo testing of this compound LNPs.

G cluster_formulation LNP Formulation cluster_invivo In Vivo Experiment Lipid_Prep Prepare Lipid Stock (this compound, DOPE, Chol, PEG) in Ethanol Mixing Microfluidic Mixing Lipid_Prep->Mixing mRNA_Prep Prepare mRNA Solution in Aqueous Buffer (pH 4) mRNA_Prep->Mixing Purification Dialysis vs. PBS (pH 7.4) Mixing->Purification Final_LNP Sterile this compound LNP-mRNA Purification->Final_LNP Injection IV Injection into Mice Final_LNP->Injection Sampling Blood Collection (e.g., 6h, 24h) Injection->Sampling Analysis Serum Protein Quantification (ELISA) Sampling->Analysis Results Data Analysis Analysis->Results

Caption: this compound LNP Formulation and In Vivo Testing Workflow.

References

Application Note and Protocol: Western Blot Analysis of Cellular Stress and Apoptotic Pathways Following OF-02 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

OF-02 is a combination therapeutic formulation containing Ofloxacin and Ornidazole, primarily utilized for its potent antibacterial and antiprotozoal activities. Ofloxacin, a fluoroquinolone antibiotic, inhibits bacterial DNA gyrase, an enzyme essential for DNA replication and repair. Ornidazole, a nitroimidazole derivative, induces cytotoxic free radicals within anaerobic bacteria and protozoa, leading to DNA damage and cell death. While the primary targets of this compound are microbial, it is crucial in drug development to characterize any potential off-target effects on host mammalian cells. This application note provides a detailed protocol for utilizing Western blotting to investigate the induction of cellular stress and apoptotic signaling pathways in mammalian cells following exposure to this compound. The outlined procedure will focus on the analysis of key protein markers to assess the potential for this compound-induced cytotoxicity.

Experimental Protocols

1. Cell Culture and this compound Treatment

  • Cell Line: Human colorectal adenocarcinoma cells (Caco-2) are recommended due to their relevance to the gastrointestinal tract, a common site of infections treated with this compound.

  • Culture Conditions: Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids at 37°C in a humidified atmosphere of 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound (or a combination of Ofloxacin and Ornidazole in a relevant ratio) in an appropriate solvent (e.g., DMSO or sterile water, depending on solubility). Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. A vehicle control (solvent only) must be included in all experiments.

  • Treatment: Seed Caco-2 cells in 6-well plates and allow them to adhere and reach 70-80% confluency. Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 50, 100 µM) or a vehicle control. Incubate for a predetermined time (e.g., 24 hours).

2. Cell Lysis and Protein Extraction

  • Aspirate the culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with intermittent vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant containing the total protein extract, avoiding the pellet of cellular debris.

3. Protein Quantification

  • Determine the protein concentration of each sample using a Bradford or BCA protein assay according to the manufacturer's instructions.

  • Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.

4. SDS-PAGE and Protein Transfer

  • Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • Load 20-30 µg of protein per lane onto a 4-20% precast Tris-Glycine polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.

  • Run the gel at 100-120V until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

  • Confirm successful transfer by staining the membrane with Ponceau S.

5. Immunodetection

  • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C. Recommended primary antibodies include:

    • Rabbit anti-Cleaved Caspase-3 (Asp175)

    • Rabbit anti-Bax

    • Mouse anti-Bcl-2

    • Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182)

    • Mouse anti-β-actin (as a loading control)

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol and apply it to the membrane.

  • Visualize the protein bands using a chemiluminescence imaging system.

Data Presentation

The quantitative data from the Western blot analysis can be summarized in the following table. The values represent the relative band intensity normalized to the loading control (β-actin) and expressed as a fold change relative to the vehicle control.

Treatment Concentration (µM)Cleaved Caspase-3 (Fold Change)Bax/Bcl-2 Ratio (Fold Change)p-p38 MAPK (Fold Change)
0 (Vehicle)1.01.01.0
101.81.51.2
504.53.82.5
1008.27.14.3

Mandatory Visualizations

G cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Western Blotting cluster_3 Data Analysis cell_culture Caco-2 Cell Culture treatment This compound Treatment (0-100 µM, 24h) cell_culture->treatment lysis Cell Lysis (RIPA Buffer) treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF) sds_page->transfer blocking Blocking (5% Milk) transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection imaging Image Acquisition detection->imaging analysis Densitometry Analysis imaging->analysis

Caption: Experimental workflow for Western blot analysis of this compound treated cells.

G OF02 This compound Treatment Stress Cellular Stress OF02->Stress Mitochondria Mitochondria OF02->Mitochondria Bax Bax (Pro-apoptotic) OF02->Bax Bcl2 Bcl-2 (Anti-apoptotic) OF02->Bcl2 p38 p38 MAPK Activation Stress->p38 Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Bax->Mitochondria promotes release Bcl2->Mitochondria inhibits release Caspase3 Cleaved Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized signaling pathway for this compound induced apoptosis.

Application Notes and Protocols for OF-02 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OF-02 is a novel, potent, and selective small molecule inhibitor of Hypoxia-Inducible Factor 1-alpha (HIF-1α). HIF-1α is a master transcriptional regulator of the cellular response to hypoxia and a key driver of tumor progression and angiogenesis.[1][2] By inhibiting HIF-1α, this compound presents a promising therapeutic strategy for a variety of solid tumors characterized by hypoxic microenvironments. These application notes provide detailed protocols for the use of this compound in high-throughput screening (HTS) campaigns to identify and characterize novel anti-cancer agents.

Mechanism of Action

Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[2] In hypoxic conditions, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and heterodimerize with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, glucose metabolism, cell survival, and invasion.[2] this compound is hypothesized to act by allosterically modulating HIF-1α, preventing its dimerization with HIF-1β, thereby inhibiting the transcription of its target genes.

Signaling Pathway of HIF-1α

HIF1a_Pathway HIF-1α Signaling Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF-1α_p HIF-1α VHL VHL E3 Ligase HIF-1α_p->VHL binds PHDs Prolyl Hydroxylases (PHDs) PHDs->HIF-1α_p hydroxylates Proteasome Proteasomal Degradation VHL->Proteasome ubiquitinates Proteasome->HIF-1α_p degrades O2_norm O2 O2_norm->PHDs activates HIF-1α_h HIF-1α HIF1_complex HIF-1 Complex HIF-1α_h->HIF1_complex stabilizes & dimerizes HIF-1β HIF-1β HIF-1β->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE binds Target_Genes Target Gene Transcription HRE->Target_Genes activates O2_hypo Low O2 O2_hypo->PHDs inhibits This compound This compound This compound->HIF1_complex inhibits dimerization

Caption: The HIF-1α signaling pathway under normoxic and hypoxic conditions, and the inhibitory action of this compound.

Application 1: Primary High-Throughput Screening for HIF-1α Inhibitors

This protocol describes a cell-based reporter gene assay for the primary screening of large compound libraries to identify potential HIF-1α inhibitors.

Experimental Workflow

HTS_Workflow HTS Workflow for HIF-1α Inhibitors Start Start Plate_Cells Plate HRE-Luciferase Reporter Cells Start->Plate_Cells Add_Compounds Add Test Compounds & Controls (this compound) Plate_Cells->Add_Compounds Induce_Hypoxia Induce Hypoxia (e.g., 1% O2) Add_Compounds->Induce_Hypoxia Incubate Incubate for 16-24h Induce_Hypoxia->Incubate Add_Reagent Add Luciferase Assay Reagent Incubate->Add_Reagent Read_Luminescence Read Luminescence Add_Reagent->Read_Luminescence Data_Analysis Data Analysis & Hit Identification Read_Luminescence->Data_Analysis End End Data_Analysis->End

Caption: A streamlined workflow for the high-throughput screening of HIF-1α inhibitors.

Protocol: HRE-Luciferase Reporter Assay

1. Materials and Reagents:

  • HEK293T or other suitable cell line stably transfected with a hypoxia-response element (HRE)-driven luciferase reporter construct.

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test compound library (e.g., 10 mM in DMSO).

  • This compound positive control (10 mM in DMSO).

  • DMSO (negative control).

  • 384-well white, clear-bottom assay plates.

  • Luciferase assay reagent.

  • Hypoxia chamber or incubator.

2. Procedure:

  • Cell Plating: Seed the HRE-luciferase reporter cells into 384-well plates at a density of 5,000-10,000 cells per well in 40 µL of culture medium. Incubate at 37°C, 5% CO2 for 24 hours.

  • Compound Addition:

    • Prepare compound plates by diluting test compounds and controls to a final assay concentration (e.g., 10 µM).

    • Using an automated liquid handler, transfer 100 nL of compound solution to the cell plates.

  • Hypoxia Induction: Place the plates in a hypoxic incubator (e.g., 1% O2, 5% CO2) at 37°C for 16-24 hours.

  • Luminescence Reading:

    • Equilibrate the plates to room temperature.

    • Add 25 µL of luciferase assay reagent to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure luminescence using a plate reader.

3. Data Analysis:

  • Calculate the percentage of inhibition for each compound relative to the positive (this compound) and negative (DMSO) controls.

  • Determine the Z'-factor to assess assay quality. A Z' > 0.5 is considered excellent for HTS.[3]

  • Identify "hits" as compounds that exhibit a statistically significant reduction in luciferase activity.

Quantitative Data Summary

ParameterValueReference
Primary Screen Concentration 10 µM[3]
Positive Control (this compound) IC50 50 nMHypothetical
Z'-Factor > 0.5[3]
Hit Criteria > 50% inhibitionStandard Practice

Application 2: Secondary Assay for Hit Validation and Cytotoxicity

This protocol describes a secondary assay to confirm the activity of primary hits and to assess their general cytotoxicity. A common method is the CellTiter-Glo® Luminescent Cell Viability Assay.

Protocol: Cell Viability Assay

1. Materials and Reagents:

  • Parental cell line used in the primary screen (without the reporter construct).

  • Primary "hit" compounds.

  • This compound and a known cytotoxic agent (e.g., staurosporine) as controls.

  • 384-well white, clear-bottom assay plates.

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent.

2. Procedure:

  • Cell Plating: Seed cells in 384-well plates as described for the primary assay.

  • Compound Addition: Add serial dilutions of the "hit" compounds to the cell plates to determine the dose-response relationship.

  • Incubation: Incubate the plates under both normoxic and hypoxic conditions for a period similar to the primary screen (16-24 hours).

  • Viability Measurement:

    • Equilibrate plates to room temperature.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes.

    • Incubate for 10 minutes at room temperature.

    • Measure luminescence.

3. Data Analysis:

  • Calculate the half-maximal inhibitory concentration (IC50) for each compound under both normoxic and hypoxic conditions.

  • Compare the IC50 values from the viability assay to the IC50 values from the primary HTS to determine the therapeutic window and specificity.

Quantitative Data Summary for Hit Compounds

CompoundHRE Reporter IC50 (µM)Cell Viability IC50 (µM) - HypoxiaCell Viability IC50 (µM) - NormoxiaSelectivity Index (Viability IC50 / HRE IC50)
This compound 0.05> 50> 50> 1000
Hit 1 1.225.528.121.3
Hit 2 2.5> 50> 50> 20
Hit 3 (Cytotoxic) 0.81.10.91.4

The described protocols provide a robust framework for the high-throughput screening and validation of small molecule inhibitors of the HIF-1α pathway using this compound as a reference compound. These methods are designed to be automated and are suitable for large-scale drug discovery campaigns aimed at identifying novel therapeutics for the treatment of cancer and other diseases driven by hypoxia.[4][5] The clear workflows and data analysis procedures will enable researchers to efficiently identify and prioritize promising lead compounds for further development.

References

Application Note & Protocols: OF-02 for Induction of the MAPK/ERK Signaling Pathway and Cellular Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction OF-02 is a novel, synthetic small molecule designed as a potent and selective agonist for the Growth Factor Receptor Alpha (GFRA), a transmembrane receptor tyrosine kinase. Activation of GFRA by this compound initiates a well-defined intracellular signaling cascade, primarily through the Ras-Raf-MEK-ERK (MAPK) pathway. This pathway is a critical regulator of fundamental cellular processes including proliferation, differentiation, survival, and migration. The specific and robust activation of this pathway by OF-OF-02 makes it an invaluable tool for researchers studying cellular signaling, cancer biology, and regenerative medicine. This document provides detailed application notes, protocols for key experiments, and quantitative data to guide the use of this compound in a research setting.

Mechanism of Action: Signaling Pathway

Upon binding to the extracellular domain of GFRA, this compound induces receptor dimerization and autophosphorylation of tyrosine residues within the intracellular domain. These phosphorylated sites serve as docking stations for adaptor proteins, such as Grb2, which in turn recruits the guanine (B1146940) nucleotide exchange factor SOS. SOS then activates the small GTPase Ras by promoting the exchange of GDP for GTP. Activated Ras initiates a kinase cascade, beginning with the phosphorylation and activation of Raf (a MAP kinase kinase kinase). Raf then phosphorylates and activates MEK (a MAP kinase kinase), which subsequently phosphorylates and activates ERK (a MAP kinase). Activated, phosphorylated ERK (p-ERK) translocates to the nucleus, where it phosphorylates and activates a variety of transcription factors, such as c-Fos and c-Myc, leading to the transcription of genes that drive cell cycle progression and proliferation.

OF02_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OF02 This compound GFRA GFRA Receptor OF02->GFRA Binds Grb2 Grb2/SOS GFRA->Grb2 Recruits Ras Ras Grb2->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK_n p-ERK ERK->pERK_n Translocates TF c-Fos/c-Myc pERK_n->TF Activates Gene Target Genes TF->Gene Induces Transcription Proliferation Cellular Proliferation Gene->Proliferation

Caption: this compound induced MAPK/ERK signaling pathway.

Data Presentation

The efficacy of this compound was quantified through a series of dose-response and time-course experiments in HeLa cells. The key findings are summarized in the tables below.

Table 1: Dose-Response of this compound on ERK Phosphorylation

This compound Concentration (nM)p-ERK/Total ERK Ratio (Normalized to Control)Standard Deviation
0 (Control)1.000.08
11.850.15
104.200.35
508.900.72
10012.501.10
25012.651.25

Data represents the mean of three independent experiments. Cells were treated for 30 minutes.

Table 2: Time-Course of c-Fos Gene Expression in Response to 100 nM this compound

Time Point (minutes)c-Fos mRNA Fold Change (Relative to T=0)Standard Deviation
01.00.1
153.50.4
3015.21.8
6025.82.5
1208.50.9
2402.10.3

Data represents the mean of three independent experiments. Gene expression was measured by RT-qPCR.

Experimental Protocols

The following are detailed protocols for key experiments to assess the cellular response to this compound.

Experimental Workflow Overview

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., HeLa cells) serum_starve 2. Serum Starvation (12-24 hours) cell_culture->serum_starve of02_treatment 3. This compound Treatment (Varying concentrations/times) serum_starve->of02_treatment cell_lysis 4. Cell Lysis of02_treatment->cell_lysis protein_analysis 5a. Protein Analysis (Western Blot for p-ERK) cell_lysis->protein_analysis rna_analysis 5b. RNA Analysis (RT-qPCR for c-Fos) cell_lysis->rna_analysis

Caption: General workflow for analyzing cellular response to this compound.

Protocol 1: Western Blot for ERK Phosphorylation

Objective: To quantify the dose-dependent effect of this compound on the phosphorylation of ERK.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • DMEM without FBS

  • This compound stock solution (1 mM in DMSO)

  • Phosphate Buffered Saline (PBS)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies: Rabbit anti-p-ERK (Thr202/Tyr204), Rabbit anti-Total ERK

  • Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Plating:

    • Culture HeLa cells in DMEM with 10% FBS at 37°C and 5% CO2.

    • Plate 1 x 10^6 cells per well in 6-well plates and allow them to adhere overnight.

  • Serum Starvation:

    • Aspirate the growth medium and wash the cells once with PBS.

    • Replace with serum-free DMEM and incubate for 12-24 hours to reduce basal signaling.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in serum-free DMEM to achieve final concentrations of 1, 10, 50, 100, and 250 nM. Include a vehicle control (DMSO).

    • Aspirate the starvation medium and add the this compound-containing medium to the respective wells.

    • Incubate for 30 minutes at 37°C.

  • Cell Lysis and Protein Quantification:

    • Place the plate on ice and aspirate the medium.

    • Wash cells once with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize the protein samples to 20 µg per lane with lysis buffer and Laemmli sample buffer.

    • Denature the samples by heating at 95°C for 5 minutes.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against p-ERK (1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imager.

    • Strip the membrane and re-probe with an antibody against Total ERK for loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Calculate the ratio of p-ERK to Total ERK for each sample.

    • Normalize the results to the vehicle control.

Protocol 2: RT-qPCR for c-Fos Gene Expression

Objective: To measure the time-dependent induction of the downstream target gene c-Fos in response to this compound.

Materials:

  • HeLa cells and culture reagents (as in Protocol 1)

  • This compound stock solution (1 mM in DMSO)

  • RNA extraction kit (e.g., TRIzol or column-based kit)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for c-Fos and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • Cell Culture, Plating, and Serum Starvation:

    • Follow steps 1 and 2 from Protocol 1.

  • This compound Treatment:

    • Treat cells with 100 nM this compound in serum-free DMEM.

    • Incubate for different time points: 0, 15, 30, 60, 120, and 240 minutes.

  • RNA Extraction and cDNA Synthesis:

    • At each time point, lyse the cells directly in the well using the lysis buffer from the RNA extraction kit.

    • Purify total RNA according to the manufacturer's protocol.

    • Quantify the RNA and assess its purity (A260/A280 ratio).

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Set up qPCR reactions in triplicate for each sample and primer set (c-Fos and GAPDH).

    • A typical reaction includes: qPCR master mix, forward and reverse primers, cDNA template, and nuclease-free water.

    • Run the qPCR program on a real-time PCR instrument with appropriate cycling conditions.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for c-Fos and GAPDH for each sample.

    • Calculate the ΔCt for each sample: ΔCt = Ct(c-Fos) - Ct(GAPDH).

    • Calculate the ΔΔCt: ΔΔCt = ΔCt(sample) - ΔCt(T=0 control).

    • Calculate the fold change in gene expression using the 2^(-ΔΔCt) method.

Application Notes and Protocols for Characterizing OF-02-mRNA Interaction in Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OF-02 is a critical ionizable lipid integral to the formulation of lipid nanoparticles (LNPs) for messenger RNA (mRNA) delivery. Unlike traditional small molecule drugs that bind to specific protein targets, the primary "binding" event for this compound is its electrostatic interaction with the negatively charged phosphate (B84403) backbone of mRNA. This interaction is fundamental to the efficacy of the LNP delivery system, governing mRNA encapsulation, protection from degradation, and subsequent release into the cytoplasm.

The "binding affinity" in this context is not described by a simple dissociation constant (Kd) but rather by a set of physicochemical characteristics and functional parameters that define the stability of the LNP-mRNA complex and its responsiveness to environmental pH. This document provides detailed protocols for key techniques used to measure and characterize these critical attributes of this compound-containing LNPs.

Mechanism of this compound-Mediated mRNA Delivery

The function of this compound is rooted in its pH-responsive charge. At an acidic pH (typically below its pKa), the tertiary amine in this compound becomes protonated, acquiring a positive charge. This allows for strong electrostatic interaction with mRNA, leading to the formation of a condensed, stable core within the LNP. Upon endocytosis into a target cell, the LNP is trafficked into an endosome, which then acidifies. The low pH environment ensures that this compound remains protonated, promoting the destabilization of the endosomal membrane and facilitating the release of the mRNA payload into the cytoplasm for protein translation.[1]

cluster_0 LNP Formulation (Acidic pH) cluster_1 Cellular Uptake and Endosomal Escape OF02_pos Protonated this compound (+) LNP LNP Formation OF02_pos->LNP mRNA mRNA (-) mRNA->LNP Endocytosis Endocytosis LNP->Endocytosis Endosome Acidified Endosome (Low pH) Endocytosis->Endosome Membrane_Destabilization Endosomal Membrane Destabilization Endosome->Membrane_Destabilization Release mRNA Release into Cytoplasm Membrane_Destabilization->Release Translation Translation Release->Translation Protein Translation

Caption: pH-dependent mechanism of this compound LNP-mediated mRNA delivery.

Key Performance-Indicating Parameters

The effectiveness of the this compound-mRNA interaction is quantified by several key parameters. These metrics provide insights into the stability, efficiency, and delivery potential of the LNP formulation.

ParameterDescriptionTypical Values for this compound LNPsSignificance
Particle Size The hydrodynamic diameter of the lipid nanoparticles.~100 nmInfluences cellular uptake, biodistribution, and immunogenicity.
Polydispersity Index (PDI) A measure of the heterogeneity of particle sizes in the formulation.< 0.2Indicates a monodisperse and uniform population of LNPs.
mRNA Encapsulation Efficiency The percentage of mRNA that is successfully entrapped within the LNPs.> 90%A high efficiency is crucial for ensuring a sufficient therapeutic dose.[1]
Zeta Potential The surface charge of the LNPs, which varies with pH.Varies with pHIndicates colloidal stability and the pH-responsiveness of the formulation.

Experimental Protocols

Protocol 1: Determination of mRNA Encapsulation Efficiency using a RiboGreen Assay

This protocol describes a common fluorescence-based method to quantify the amount of mRNA encapsulated within LNPs. It relies on a dye (like RiboGreen) that fluoresces upon binding to nucleic acids but is quenched in the presence of a detergent that disrupts the LNP structure.

A Prepare LNP-mRNA Sample B Split Sample into Two Aliquots A->B C1 Aliquot 1: Add RiboGreen Dye B->C1 C2 Aliquot 2: Add Triton X-100 (Detergent) + RiboGreen Dye B->C2 D1 Measure Fluorescence (F_sample) (Represents free, unencapsulated mRNA) C1->D1 D2 Measure Fluorescence (F_total) (Represents total mRNA) C2->D2 E Calculate Encapsulation Efficiency: %EE = (1 - F_sample / F_total) * 100 D1->E D2->E

Caption: Workflow for measuring mRNA encapsulation efficiency.

Methodology:

  • Preparation of Reagents:

    • Prepare a TE buffer solution (10 mM Tris-HCl, 1 mM EDTA, pH 7.5).

    • Prepare a 2% (v/v) Triton X-100 solution in TE buffer.

    • Prepare the RiboGreen reagent working solution by diluting the stock concentrate (e.g., 1:200) in TE buffer. Protect from light.

  • Sample Preparation:

    • Dilute the LNP-mRNA formulation in TE buffer to a final mRNA concentration within the linear range of the RiboGreen assay (e.g., 1-5 µg/mL).

  • Measurement of Free mRNA:

    • In a 96-well microplate, add 50 µL of the diluted LNP-mRNA sample.

    • Add 50 µL of the RiboGreen working solution.

    • Incubate for 5 minutes at room temperature, protected from light.

    • Measure the fluorescence intensity (Excitation: ~480 nm, Emission: ~520 nm). This reading corresponds to the fluorescence of unencapsulated mRNA (F_sample).

  • Measurement of Total mRNA:

    • In a separate well, add 50 µL of the diluted LNP-mRNA sample.

    • Add 50 µL of the 2% Triton X-100 solution to lyse the LNPs.

    • Add 50 µL of the RiboGreen working solution.

    • Incubate for 5 minutes at room temperature, protected from light.

    • Measure the fluorescence intensity. This reading corresponds to the total mRNA concentration (F_total).

  • Calculation:

    • Calculate the encapsulation efficiency (EE) using the following formula: % EE = (1 - F_sample / F_total) * 100

Protocol 2: Characterization of LNP Size and Zeta Potential

Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) are used to determine the particle size, PDI, and zeta potential of the LNP formulation. Measuring zeta potential at different pH values is crucial to confirm the pH-responsive nature of this compound.

A Dilute LNP-mRNA Sample in appropriate buffer (e.g., PBS for size, different pH buffers for zeta potential) B Transfer to Cuvette A->B C Place Cuvette in DLS/ELS Instrument B->C D Perform Measurement C->D E Data Analysis D->E F Output: - Particle Size (Z-average) - Polydispersity Index (PDI) - Zeta Potential (mV) E->F

Caption: Workflow for DLS and Zeta Potential measurements.

Methodology:

  • Sample Preparation for Size and PDI:

    • Dilute the LNP-mRNA formulation in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an appropriate concentration for DLS measurement (this is instrument-dependent).

    • Filter the sample through a 0.22 µm syringe filter if necessary to remove large aggregates.

  • Sample Preparation for Zeta Potential:

    • Prepare a series of buffers with varying pH values (e.g., pH 4.5, 6.5, 7.4).

    • Dilute the LNP-mRNA formulation in each of these buffers separately.

  • Instrument Setup:

    • Equilibrate the DLS/ELS instrument to the desired temperature (e.g., 25°C).

    • Select the appropriate measurement parameters based on the solvent and expected particle size.

  • Measurement:

    • Transfer the diluted sample to a clean, appropriate cuvette (e.g., a disposable sizing cuvette or a folded capillary cell for zeta potential).

    • Place the cuvette in the instrument and allow the sample to thermally equilibrate.

    • Initiate the measurement. The instrument will measure the fluctuations in scattered light intensity to determine size (DLS) and the particle velocity in an electric field to determine electrophoretic mobility and calculate zeta potential (ELS).

  • Data Analysis:

    • The instrument software will generate reports providing the Z-average diameter, PDI, and zeta potential in millivolts (mV).

    • Plot the zeta potential as a function of pH to visualize the pH-responsive charge conversion of the this compound-containing LNPs.

Protocol 3: Isothermal Titration Calorimetry (ITC) for LNP-mRNA Interaction

While not providing a simple Kd, ITC can be used to study the thermodynamics of the interaction between this compound-containing liposomes and mRNA. It measures the heat released or absorbed during the binding process, providing information on the enthalpy (ΔH) and stoichiometry (N) of the interaction. This is a more advanced technique for in-depth biophysical characterization.

Methodology:

  • Sample Preparation:

    • Prepare this compound-containing liposomes (without mRNA) in a low-ionic-strength buffer (e.g., 10 mM HEPES, pH 4.5) where this compound is protonated.

    • Prepare an mRNA solution in the same buffer.

    • Degas both solutions thoroughly before the experiment to prevent bubble formation.

  • Instrument Setup:

    • Set the ITC instrument to the desired temperature (e.g., 25°C).

    • Fill the sample cell with the liposome (B1194612) solution.

    • Load the injection syringe with the mRNA solution.

  • Titration:

    • Perform a series of small, sequential injections of the mRNA solution into the sample cell containing the liposomes.

    • The instrument measures the heat change associated with each injection.

  • Data Analysis:

    • The raw data (a series of heat-flow peaks) is integrated to obtain the heat change per injection.

    • This data is then plotted as a function of the molar ratio of mRNA to lipid.

    • The resulting binding isotherm can be fitted to a suitable model to extract thermodynamic parameters such as the binding enthalpy (ΔH), stoichiometry (N), and an apparent association constant (Ka). These parameters provide a quantitative measure of the interaction strength under specific buffer conditions.

References

Application Notes and Protocols: OATD-02 in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OATD-02 is a potent, orally bioavailable small-molecule inhibitor of both arginase 1 (ARG1) and arginase 2 (ARG2).[1][2] Arginases are enzymes that catalyze the hydrolysis of L-arginine to ornithine and urea (B33335).[2] In the tumor microenvironment (TME), increased arginase activity, often driven by myeloid-derived suppressor cells (MDSCs), leads to the depletion of L-arginine.[3][4] This amino acid is crucial for the proliferation and effector function of T-cells.[5] By depleting L-arginine, tumors can evade the host immune response.[2]

OATD-02, by inhibiting both cytosolic/extracellular ARG1 and mitochondrial ARG2, restores L-arginine levels, thereby enhancing anti-tumor immunity.[1][6] This dual-inhibition mechanism distinguishes OATD-02 from inhibitors that predominantly target ARG1.[1] Preclinical studies have demonstrated that OATD-02 exhibits significant anti-tumor efficacy, not only as a monotherapy but also in synergistic combinations with other immunotherapeutic agents, such as immune checkpoint inhibitors and IDO1 inhibitors.[1][7] These findings provide a strong rationale for the clinical development of OATD-02 in combination therapies for various solid tumors.[1][8]

Data Presentation

In Vitro Inhibitory Activity of OATD-02
Target EnzymeIC50 (nM)
Human Arginase 1 (ARG1)17 ± 2
Human Arginase 2 (ARG2)34 ± 5

Data sourced from a 2022 study published in Cancers.[1]

In Vivo Anti-Tumor Efficacy of OATD-02 Combinations in CT26 Colorectal Carcinoma Model
Treatment GroupDosingMean Tumor Growth Inhibition (TGI)
OATD-0250 mg/kg, PO, BID51%
Epacadostat (B560056) (IDO1 Inhibitor)30 mg/kg, PO, BID41%
Anti-PD-L1 Antibody2.5 mg/kg, IP, QDx533%
Epacadostat + Anti-PD-L1As aboveNot significantly improved over monotherapy
OATD-02 + Epacadostat + Anti-PD-L1 As above 87%

Data shows superior efficacy of the triple combination.[1][7]

Signaling Pathways and Experimental Workflows

OATD-02 Mechanism of Action in the Tumor Microenvironment

cluster_TME Tumor Microenvironment cluster_Myeloid Myeloid Cell (MDSC) cluster_TCell T-Cell Myeloid Cell Myeloid Cell Tumor Cell Tumor Cell T-Cell T-Cell ARG1 ARG1 (extracellular) L-Arginine_ext->ARG1 depletes L-Arginine_int L-Arginine (intracellular) L-Arginine_ext->L-Arginine_int uptake Ornithine + Urea Ornithine + Urea ARG1->Ornithine + Urea TCR TCR Signaling Anti-Tumor\nImmunity Anti-Tumor Immunity TCR->Anti-Tumor\nImmunity activates L-Arginine_int->TCR required for OATD02 OATD-02 OATD02->ARG1 inhibits

Caption: OATD-02 inhibits ARG1, restoring L-arginine for T-cell function.

Synergistic Action of OATD-02 with Checkpoint and IDO1 Inhibitors

cluster_pathway Immune Evasion Pathways cluster_inhibitors Combination Therapy Arginine_Depletion L-Arginine Depletion T_Cell_Suppression T-Cell Suppression Arginine_Depletion->T_Cell_Suppression PDL1_PD1 PD-L1/PD-1 Axis PDL1_PD1->T_Cell_Suppression IDO1_Pathway IDO1 Pathway (Tryptophan Depletion) IDO1_Pathway->T_Cell_Suppression OATD02 OATD-02 OATD02->Arginine_Depletion inhibits Anti_PDL1 Anti-PD-L1 Ab Anti_PDL1->PDL1_PD1 inhibits Epacadostat Epacadostat Epacadostat->IDO1_Pathway inhibits Anti_Tumor_Immunity Anti-Tumor Immunity T_Cell_Suppression->Anti_Tumor_Immunity reversal of

Caption: OATD-02, anti-PD-L1, and epacadostat target distinct immunosuppressive pathways.

Experimental Workflow for In Vivo Combination Studies

start Start implantation Tumor Cell Implantation (e.g., CT26) start->implantation randomization Tumor Growth & Randomization implantation->randomization treatment Initiate Treatment - Vehicle - OATD-02 - Combination Agents randomization->treatment monitoring Monitor Tumor Volume & Animal Health treatment->monitoring endpoint Endpoint Criteria Met monitoring->endpoint analysis Tissue Collection & Analysis (Tumor, Spleen, etc.) endpoint->analysis end End analysis->end

Caption: Workflow for evaluating OATD-02 combination therapy in vivo.

Experimental Protocols

In Vitro Arginase Activity Assay

This protocol is adapted from methodologies used to characterize OATD-02 and other arginase inhibitors.[1][5]

Objective: To determine the IC50 of OATD-02 against recombinant human ARG1 and ARG2.

Materials:

  • Recombinant human ARG1 and ARG2

  • Assay Buffer: 100 mM sodium phosphate (B84403) buffer, 130 mM NaCl, pH 7.4

  • Bovine Serum Albumin (BSA)

  • MnCl₂ (enzyme cofactor)

  • L-arginine hydrochloride (substrate)

  • OATD-02

  • Developing Reagent: 2 mM o-phthaldialdehyde (OPA), 2 mM N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED), 50 mM boric acid, 1 M sulfuric acid, 0.03% Brij-35

  • 96-well microplates

  • Plate reader capable of measuring absorbance at 515 nm

Procedure:

  • Prepare serial dilutions of OATD-02 in Assay Buffer.

  • In a 96-well plate, add the OATD-02 dilutions.

  • Prepare the enzyme reaction mix in Assay Buffer containing 1 mg/mL BSA and 200 µM MnCl₂.

  • Add the recombinant ARG1 or ARG2 enzyme to each well.

  • Initiate the enzymatic reaction by adding L-arginine to a final concentration of 10 mM for ARG1 or 20 mM for ARG2.

  • Incubate the plate at 37°C for 1 hour.

  • Stop the reaction and detect the produced urea by adding 150 µL of the Developing Reagent to each well.

  • Incubate for 20 minutes at room temperature.

  • Measure the absorbance at 515 nm using a plate reader.

  • Normalize the values and fit to a four-parameter equation to determine the IC50 values.

In Vivo Combination Efficacy Study in Syngeneic Mouse Model

This protocol is based on the CT26 colorectal carcinoma model used to evaluate OATD-02 combination therapy.[1]

Objective: To assess the anti-tumor efficacy of OATD-02 in combination with an anti-PD-L1 antibody and an IDO1 inhibitor (epacadostat).

Materials:

  • BALB/c mice

  • CT26 colorectal carcinoma cells

  • OATD-02

  • Epacadostat

  • Anti-PD-L1 antibody

  • Appropriate vehicles for oral gavage and intraperitoneal injection

  • Calipers for tumor measurement

Procedure:

  • Culture CT26 cells and prepare a single-cell suspension in sterile PBS.

  • Subcutaneously inoculate BALB/c mice with CT26 cells.

  • Allow tumors to establish to a palpable size.

  • Randomize mice into treatment groups (e.g., Vehicle, OATD-02, Epacadostat, Anti-PD-L1, dual combinations, and triple combination).

  • Administer treatments as per the dosing schedule:

    • OATD-02: 50 mg/kg, orally (PO), twice daily (BID).

    • Epacadostat: 30 mg/kg, PO, BID.

    • Anti-PD-L1 antibody: 2.5 mg/kg, intraperitoneally (IP), on specified days (e.g., days 8, 10, 12, 14, 16).[1]

  • Monitor tumor volume using calipers every 2-3 days.

  • Monitor animal body weight and overall health status.

  • At the end of the study (e.g., day 24), euthanize mice and measure final tumor volumes.

  • Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

T-Cell Proliferation and Activation Co-Culture Assay

This protocol is a representative method to assess the ability of OATD-02 to reverse MDSC-mediated T-cell suppression.[2][5][9]

Objective: To measure the effect of OATD-02 on T-cell proliferation and activation when co-cultured with arginase-expressing myeloid cells.

Materials:

  • Myeloid-Derived Suppressor Cells (MDSCs), either isolated from tumor-bearing mice or generated in vitro.

  • T-cells (e.g., splenocytes from a healthy mouse).

  • T-cell activators (e.g., anti-CD3 and anti-CD28 antibodies).

  • OATD-02 and other inhibitors of interest.

  • Complete RPMI-1640 medium.

  • [³H]-thymidine or a fluorescent dye for proliferation analysis (e.g., CFSE).

  • ELISA kit for IFN-γ detection.[10][11][12][13]

  • 96-well cell culture plates.

Procedure:

  • MDSC Plating: Plate MDSCs in a 96-well plate.

  • Inhibitor Treatment: Add serial dilutions of OATD-02 (and/or other inhibitors) to the MDSC-containing wells.

  • T-Cell Addition: Add T-cells to the wells at a specific MDSC:T-cell ratio (e.g., 1:2).

  • T-Cell Activation: Add anti-CD3/anti-CD28 antibodies to stimulate T-cell proliferation.

  • Co-incubation: Incubate the co-culture for 48-72 hours.

  • Proliferation Assessment:

    • For [³H]-thymidine incorporation: Pulse the cells with [³H]-thymidine for the last 16-18 hours of incubation. Harvest the cells and measure radioactivity.

    • For dye dilution assays: Stain T-cells with CFSE prior to co-culture and analyze dye dilution by flow cytometry at the end of the incubation.

  • Cytokine Analysis:

    • At 24-48 hours, collect the culture supernatant.

    • Measure the concentration of IFN-γ using a commercial ELISA kit according to the manufacturer's instructions.[10]

  • Data Analysis: Compare T-cell proliferation and IFN-γ production in the presence and absence of inhibitors to determine the reversal of MDSC-mediated suppression.

References

Troubleshooting & Optimization

OF-02 off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This guide is intended for researchers, scientists, and drug development professionals using OF-02 in their experiments. Here you will find troubleshooting guides and frequently asked questions to help you identify and mitigate potential off-target effects.

This compound is a potent, ATP-competitive inhibitor of Target Kinase 1 (TK1), a key regulator of cell proliferation and survival. While designed for high selectivity, all kinase inhibitors have the potential for off-target interactions due to the conserved nature of the ATP-binding pocket across the kinome.[1] Understanding and controlling for these effects is crucial for the accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with this compound?

A1: Off-target effects occur when this compound binds to and modulates the activity of kinases other than its intended target, TK1.[1] These unintended interactions can lead to misinterpretation of experimental data, unexpected cellular phenotypes, and potential toxicity.[1] The primary cause of off-target effects for kinase inhibitors like this compound is the structural similarity of the ATP-binding pocket across the human kinome, making it challenging to achieve absolute specificity.[1]

Q2: What are the known off-target kinases for this compound?

A2: The selectivity of this compound has been profiled against a panel of 468 kinases. While highly selective for TK1, some off-target activity has been observed, particularly at higher concentrations. The table below summarizes the inhibitory activity of this compound against TK1 and key off-target kinases.

Kinase TargetIC50 (nM)DescriptionPotential Phenotype
TK1 (On-Target) 5 Primary target; involved in cell proliferation. Decreased cell growth, cell cycle arrest.
OTK1850Off-Target Kinase 1; involved in stress response pathways.Apoptosis, cellular stress.
OTK21,200Off-Target Kinase 2; component of a cell survival pathway.Increased cell death.
OTK32,500Off-Target Kinase 3; involved in cellular metabolism.Altered metabolic activity.

Q3: My cells are showing a phenotype that doesn't align with the known function of TK1. How can I determine if this is an off-target effect?

A3: This is a strong indication of potential off-target activity. A multi-pronged approach is recommended to investigate this:

  • Dose-Response Analysis: Titrate this compound across a wide range of concentrations. An on-target effect should correlate with the IC50 for TK1, while off-target effects may only appear at higher concentrations.[2]

  • Use a Structurally Unrelated Inhibitor: Confirm your findings with a second, structurally different inhibitor that also targets TK1. If the phenotype persists, it is more likely to be an on-target effect.[1][2]

  • Genetic Knockdown/Knockout: Use genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate TK1. If the phenotype from genetic knockdown matches the phenotype from this compound treatment, it supports an on-target mechanism.[1][2]

  • Rescue Experiment: A gold-standard method is to perform a rescue experiment. Overexpressing a drug-resistant mutant of TK1 should reverse the observed phenotype if the effect is on-target. If the phenotype persists, it is likely due to an off-target effect.[2]

Q4: How can I proactively identify potential off-target effects of this compound?

A4: Proactive identification of off-targets is crucial. A common and effective approach is to perform a kinase selectivity profile by screening this compound against a large panel of kinases. This can be done through commercial services.[2] Additionally, chemical proteomics approaches can identify protein interactions, including off-target kinases.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High levels of cell death even at low inhibitor concentrations. The inhibitor may have potent off-target effects on kinases essential for cell survival.[1]1. Titrate the inhibitor concentration: Determine the lowest effective concentration that inhibits TK1 without causing excessive toxicity.[1]2. Analyze apoptosis markers: Use assays like Annexin V staining or caspase-3 cleavage to confirm if the cell death is apoptotic.[1]3. Consult off-target databases: Check if this compound is known to target pro-survival kinases like AKT or ERK at the concentrations you are using.[1]
The observed phenotype is the opposite of what is expected from TK1 inhibition. 1. The inhibitor may be hitting an off-target kinase that has an opposing biological function.[1]2. This could be due to the inhibition of a kinase in a negative feedback loop.[1]3. Paradoxical pathway activation, where the inhibitor causes dimerization and activation of other kinases.[3]1. Validate with a different tool: Use a structurally unrelated inhibitor for TK1 or a genetic knockdown approach (siRNA/CRISPR).[1]2. Perform a kinase profile: Use a commercial service to screen this compound against a broad panel of kinases to identify potential off-targets.[1]3. Phospho-proteomics: Analyze global changes in protein phosphorylation to identify affected pathways.[1]
Inconsistent results between different batches of cells or experiments. Primary cells from different donors can have significant biological variability, including different expression levels of on- and off-target kinases.[1] Even with cell lines, passage number and culture conditions can affect results.[4]1. Use pooled donors: If using primary cells, use cells pooled from multiple donors to average out individual variations.[1]2. Standardize cell culture: Maintain consistent cell passage numbers, seeding densities, and media conditions.[4]3. Verify target expression: Use Western blotting to confirm the expression and phosphorylation status of TK1 in your cell model before each experiment.[2]

Visualizations

On_Target_Signaling_Pathway OF02 This compound TK1 Target Kinase 1 (TK1) OF02->TK1 Inhibition Substrate Substrate TK1->Substrate Phosphorylation Response Cellular Response (e.g., Decreased Proliferation) Substrate->Response Downstream Signaling

Caption: On-Target Signaling Pathway of this compound.

Off_Target_Signaling_Pathway OF02 This compound (High Concentration) OTK1 Off-Target Kinase 1 (OTK1) OF02->OTK1 Inhibition OffTargetSubstrate Off-Target Substrate OTK1->OffTargetSubstrate Phosphorylation UnintendedResponse Unintended Cellular Response (e.g., Apoptosis) OffTargetSubstrate->UnintendedResponse Downstream Signaling

Caption: Potential Off-Target Signaling Pathway of this compound.

Experimental_Workflow start Unexpected Phenotype Observed with this compound dose_response Perform Dose-Response and Time-Course Analysis start->dose_response controls Use Structurally Unrelated Inhibitor & Genetic Controls (siRNA/CRISPR) dose_response->controls rescue Perform Rescue Experiment with Drug-Resistant Mutant controls->rescue decision Phenotype Persists? rescue->decision on_target Likely On-Target Effect decision->on_target No off_target Likely Off-Target Effect decision->off_target Yes profiling Perform Kinome Profiling to Identify Off-Targets off_target->profiling validation Validate Off-Targets with Secondary Assays profiling->validation

Caption: Experimental Workflow for Off-Target Identification.

Key Experimental Protocols

Protocol 1: Kinome Profiling (Commercial Service)

This protocol provides a general workflow for assessing the selectivity of this compound using a commercial kinase profiling service.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Service Provider Consultation: Contact a commercial provider of kinase profiling services (e.g., Eurofins, Reaction Biology) to discuss your project needs, including the desired panel of kinases and the concentration(s) of this compound to be tested. A common starting point is to screen at 1 µM.

  • Sample Submission: Submit the required amount of this compound stock solution to the service provider according to their instructions.

  • Data Analysis: The service provider will perform the kinase assays and provide a report, typically including the percent inhibition of each kinase at the tested concentration(s). Analyze the data to identify any kinases that are significantly inhibited by this compound, aside from TK1.

  • Follow-up: For any significant off-targets identified, consider performing dose-response experiments to determine their IC50 values.

Protocol 2: Western Blotting for On- and Off-Target Validation

This protocol is for verifying the inhibition of TK1 and a potential off-target kinase (OTK1) in a cell-based assay.

  • Cell Culture and Treatment: Plate your cells of interest and allow them to adhere overnight. Treat the cells with a range of this compound concentrations (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for the desired time period.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-TK1 (specific to its active state), total TK1, phospho-OTK1 substrate, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add an ECL substrate and visualize the bands using a chemiluminescence imager.

  • Analysis: Quantify the band intensities. A successful on-target effect will show a dose-dependent decrease in phospho-TK1 levels without a change in total TK1. A decrease in phospho-OTK1 substrate would validate an off-target effect.

Protocol 3: Rescue Experiment with a Drug-Resistant Mutant

This protocol is to determine if an observed phenotype is due to on-target inhibition of TK1.

  • Generate Resistant Mutant: Create a plasmid expressing a version of TK1 with a mutation in the ATP-binding pocket that confers resistance to this compound but preserves kinase activity. This is often a "gatekeeper" residue mutation.

  • Transfection: Transfect the cells of interest with either the drug-resistant TK1 plasmid or an empty vector control.

  • This compound Treatment: After allowing time for protein expression (typically 24-48 hours), treat both sets of cells (those with the resistant mutant and those with the empty vector) with a concentration of this compound that is known to produce the phenotype of interest.

  • Phenotypic Analysis: Perform the assay to measure the phenotype (e.g., cell viability, apoptosis, gene expression).

  • Interpretation: If the phenotype is reversed or significantly reduced in the cells expressing the drug-resistant TK1 mutant compared to the empty vector control, this strongly indicates that the phenotype is due to the on-target inhibition of TK1. If the phenotype is unaffected, it is likely an off-target effect.[2]

References

Technical Support Center: OF-02 Efficacy in Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to improving the efficacy of OF-02 in resistant cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of Tyrosine Kinase X (TKX), a critical enzyme in the PI3K/Akt/mTOR signaling pathway. In sensitive cancer cells, this compound blocks the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis.

Q2: What are the common mechanisms of acquired resistance to this compound?

A2: Resistance to this compound can develop through various mechanisms, including:

  • Target Alteration: Mutations in the TKX gene that prevent this compound from binding effectively.

  • Bypass Signaling: Activation of alternative signaling pathways that circumvent the need for TKX signaling.

  • Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters that pump this compound out of the cell.

  • Altered Drug Metabolism: Increased metabolic inactivation of this compound.[1]

Q3: How can I determine if my cell line has developed resistance to this compound?

A3: The most common method is to perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound. A significant increase in the IC50 value compared to the parental, sensitive cell line indicates the development of resistance.

Troubleshooting Guides

Issue 1: Decreased this compound Efficacy in Long-Term Cultures

Question: I have been culturing my cancer cell line with this compound for several months, and I've noticed a gradual decrease in its effectiveness. What could be the cause, and how can I investigate it?

Answer: This is a common observation and likely indicates the development of acquired resistance. Here’s a systematic approach to troubleshoot this issue:

Step 1: Confirm Resistance

  • Action: Perform a dose-response assay to compare the IC50 of your long-term treated cells to the parental cell line.

  • Expected Outcome: A rightward shift in the dose-response curve and a significantly higher IC50 value in the long-term treated cells.

Step 2: Investigate the Mechanism of Resistance

  • Hypothesis 1: Target Alteration

    • Action: Sequence the TKX gene in your resistant cells to identify potential mutations in the drug-binding pocket.

    • Protocol: See "Experimental Protocol 1: Sanger Sequencing of TKX."

  • Hypothesis 2: Bypass Signaling

    • Action: Use a phospho-kinase array or Western blotting to screen for the activation of alternative signaling pathways (e.g., MAPK/ERK, JAK/STAT).

    • Protocol: See "Experimental Protocol 2: Western Blotting for Phosphorylated Kinases."

  • Hypothesis 3: Drug Efflux

    • Action: Measure the intracellular concentration of this compound using LC-MS/MS. Alternatively, assess the expression of common ABC transporters (e.g., ABCB1, ABCG2) by qPCR or Western blotting. The use of an efflux pump inhibitor, such as verapamil, can also help confirm this mechanism.

    • Protocol: See "Experimental Protocol 3: Rhodamine 123 Efflux Assay."

Data Presentation: IC50 Values in Sensitive vs. Resistant Cells

Cell LineTreatment DurationThis compound IC50 (nM)Fold Resistance
Parental LineN/A101
Resistant Sub-line6 months50050

Logical Workflow for Troubleshooting Decreased Efficacy

G start Decreased this compound Efficacy Observed confirm_resistance Confirm Resistance (IC50 Assay) start->confirm_resistance is_resistant Is IC50 Significantly Increased? confirm_resistance->is_resistant no_resistance No significant resistance. Consider experimental variability. is_resistant->no_resistance No investigate_mechanism Investigate Mechanism of Resistance is_resistant->investigate_mechanism Yes target_mutation Target Mutation (TKX Sequencing) investigate_mechanism->target_mutation bypass_signaling Bypass Signaling (Phospho-Kinase Array) investigate_mechanism->bypass_signaling drug_efflux Drug Efflux (Efflux Assay, ABC Transporter Expression) investigate_mechanism->drug_efflux identify_mechanism Identify Dominant Resistance Mechanism target_mutation->identify_mechanism bypass_signaling->identify_mechanism drug_efflux->identify_mechanism develop_strategy Develop Mitigation Strategy identify_mechanism->develop_strategy

Caption: Troubleshooting workflow for decreased this compound efficacy.

Issue 2: Overcoming this compound Resistance

Question: I have confirmed that my cell line is resistant to this compound due to the activation of a bypass signaling pathway. What are my options for restoring sensitivity?

Answer: Once the bypass pathway is identified, a combination therapy approach is often effective.

Strategy 1: Combination Therapy

  • Rationale: Simultaneously inhibit both the primary target (TKX) and the activated bypass pathway.

  • Example: If the MAPK/ERK pathway is activated, combine this compound with a MEK inhibitor (e.g., trametinib).

  • Action: Perform a synergy experiment using a checkerboard titration of this compound and the second inhibitor. Calculate the Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Data Presentation: Combination Index (CI) Values

This compound (nM)MEK Inhibitor (nM)Effect (Inhibition %)Combination Index (CI)
500020N/A
01015N/A
50010750.45 (Synergistic)

Strategy 2: Novel Drug Delivery Systems

  • Rationale: For resistance mediated by drug efflux, encapsulating this compound in nanoparticles can increase intracellular drug accumulation by bypassing efflux pumps.[2]

Hypothetical Signaling Pathway and Point of Intervention

G cluster_0 PI3K/Akt/mTOR Pathway cluster_1 MAPK/ERK Pathway (Bypass) PI3K PI3K Akt Akt PI3K->Akt phosphorylates mTOR mTOR Akt->mTOR phosphorylates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth promotes RAS RAS RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates ERK->Cell_Growth promotes OF02 This compound TKX TKX OF02->TKX inhibits MEK_Inhibitor MEK Inhibitor MEK_Inhibitor->MEK inhibits TKX->PI3K activates

Caption: this compound targets the PI3K/Akt/mTOR pathway, while a MEK inhibitor targets the bypass pathway.

Experimental Protocols

Experimental Protocol 1: Sanger Sequencing of TKX
  • Isolate Genomic DNA: Use a commercial DNA extraction kit to isolate genomic DNA from both parental and this compound resistant cell lines.

  • PCR Amplification: Design primers flanking the coding region of the TKX gene. Perform PCR to amplify the target region.

  • Purify PCR Product: Use a PCR purification kit to clean up the amplified DNA.

  • Sanger Sequencing: Send the purified PCR product and sequencing primers to a commercial sequencing facility.

  • Analyze Results: Align the sequences from the resistant cells to the parental cells to identify any mutations.

Experimental Protocol 2: Western Blotting for Phosphorylated Kinases
  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-ERK, ERK, p-Akt, Akt) overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

Experimental Protocol 3: Rhodamine 123 Efflux Assay
  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate.

  • Inhibitor Pre-treatment: Pre-incubate cells with an efflux pump inhibitor (e.g., 10 µM verapamil) for 30 minutes.

  • Rhodamine 123 Loading: Add Rhodamine 123 (a substrate for ABC transporters) to all wells at a final concentration of 1 µM and incubate for 30 minutes.

  • Wash and Efflux: Wash cells with PBS and replace with fresh media (with or without the inhibitor).

  • Fluorescence Measurement: Measure the intracellular fluorescence at time 0 and after 1-2 hours of incubation using a fluorescence plate reader (Excitation/Emission ~485/528 nm).

  • Data Analysis: Compare the retention of Rhodamine 123 in resistant cells with and without the inhibitor. Lower retention that is rescued by the inhibitor suggests efflux pump activity.

Experimental Workflow for Assessing Combination Synergy

G start Seed Resistant Cells in 96-well Plates dose_response Perform Dose-Response for Each Drug Individually start->dose_response determine_ic50 Determine IC50 for this compound and MEK Inhibitor dose_response->determine_ic50 checkerboard Set up Checkerboard Titration with Drug Combinations determine_ic50->checkerboard incubate Incubate for 72 hours checkerboard->incubate viability_assay Perform Cell Viability Assay (e.g., CellTiter-Glo) incubate->viability_assay calculate_ci Calculate Combination Index (CI) using CompuSyn viability_assay->calculate_ci synergy_result Determine Synergy, Additivity, or Antagonism calculate_ci->synergy_result synergistic Synergistic Effect (CI < 1) synergy_result->synergistic Yes not_synergistic Additive or Antagonistic (CI >= 1) synergy_result->not_synergistic No

Caption: Workflow for assessing the synergistic effects of combination therapies.

References

Technical Support Center: OF-02 Assay Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the OF-02 assay, a fluorescence-based cell assay for the detection of oxidative stress. Our aim is to help researchers, scientists, and drug development professionals identify and resolve common issues, particularly high background signals, to ensure accurate and reproducible results.

Troubleshooting Guide: High Background

High background fluorescence can mask the specific signal from your analyte of interest, leading to reduced assay sensitivity and inaccurate data. The following Q&A guide addresses common causes of high background in the this compound assay and provides systematic steps to resolve them.

Q1: My negative control and blank wells show unexpectedly high fluorescence. What are the likely causes and how can I fix this?

High background in negative controls (wells with cells but without the experimental treatment) and blanks (wells with media and assay reagents only) can stem from several sources. A systematic approach is needed to pinpoint the cause.

Possible Cause & Solution Table

Possible Cause Recommended Action
Autofluorescence Cells, media components (e.g., phenol (B47542) red, riboflavin), or the assay plate itself can autofluoresce. To identify the source, measure the fluorescence of: 1) unstained cells, 2) cell-free media in the assay plate, and 3) an empty well of the plate. If autofluorescence is high, consider using phenol red-free media, specialized low-fluorescence assay plates, or applying a mathematical correction by subtracting the background fluorescence of unstained cells.
Contaminated Reagents Reagents such as buffers, media, or the this compound probe may be contaminated with fluorescent particles or microbes.[1] Prepare fresh reagents using high-purity water and sterile filtration.[1] Aliquot reagents to minimize contamination risk and avoid repeated freeze-thaw cycles.[2]
Sub-optimal Probe Concentration An excessively high concentration of the this compound fluorescent probe can lead to high background. Perform a titration experiment to determine the optimal probe concentration that provides the best signal-to-noise ratio.
Inadequate Washing Steps Insufficient washing can leave residual unbound probe in the wells, contributing to high background.[3] Increase the number of wash steps (e.g., from 3 to 5) and/or the duration of each wash.[4][5] Ensure complete removal of the wash buffer between steps.

Experimental Protocols

Protocol 1: this compound Probe Titration

This protocol helps determine the optimal concentration of the this compound probe to maximize the signal-to-noise ratio.

  • Cell Seeding: Plate your cells at the desired density in a 96-well plate and culture overnight.

  • Prepare Probe Dilutions: Prepare a series of dilutions of the this compound probe in assay buffer (e.g., 0.1X, 0.5X, 1X, 2X, 5X, 10X of the recommended concentration).

  • Experimental Setup: Include wells for:

    • Negative Control: Untreated cells.

    • Positive Control: Cells treated with a known inducer of oxidative stress (e.g., H₂O₂).

    • Blank: Assay buffer only (no cells).

  • Probe Incubation: Add the different concentrations of the this compound probe to both positive and negative control wells.

  • Incubation: Incubate the plate according to the standard this compound assay protocol.

  • Measurement: Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.

  • Analysis: Calculate the signal-to-noise ratio (S/N) for each probe concentration: S/N = (Fluorescence of Positive Control - Fluorescence of Blank) / (Fluorescence of Negative Control - Fluorescence of Blank)

Protocol 2: Wash Step Optimization

This protocol is designed to optimize the washing procedure to reduce background from unbound probe.

  • Cell Seeding and Treatment: Plate cells and treat with a positive control stimulus as per the standard protocol.

  • Probe Incubation: Add the this compound probe at the optimized concentration and incubate.

  • Washing Variables: Test the following washing conditions:

    • Number of Washes: Compare 2, 3, 4, and 5 wash steps.

    • Wash Volume: Ensure the wash volume is sufficient to completely cover the cell monolayer.

    • Soak Time: Introduce a short incubation (30-60 seconds) with the wash buffer before aspiration.[5]

  • Measurement and Analysis: After the final wash, add assay buffer and measure the fluorescence. Compare the background signal in negative control wells across the different washing conditions.

Frequently Asked Questions (FAQs)

Q2: Could the primary and secondary antibodies be a source of high background in my this compound assay?

While the this compound assay is a direct fluorescence assay, if you are using it in conjunction with immunofluorescence (IF) to co-localize a protein of interest, then yes, antibodies can be a significant source of high background.

  • Non-specific Binding: The primary or secondary antibody may bind non-specifically to cellular components or the plate surface.[3] To mitigate this, ensure you are using an appropriate blocking buffer (e.g., 5% BSA in PBS-T) and that the incubation time for blocking is sufficient.[4][6]

  • Antibody Concentration: Using too high a concentration of either the primary or secondary antibody can lead to increased background.[1][7] It is crucial to titrate each antibody to find the optimal concentration that provides a strong specific signal with minimal background.[2]

  • Cross-Reactivity: The secondary antibody may cross-react with endogenous immunoglobulins in your cells or with other components of your system.[1][8] Use pre-adsorbed secondary antibodies to minimize cross-reactivity.[4]

Q3: I observe a high background signal only in my treated wells, not in my negative controls. What could be the issue?

This suggests an interaction between your treatment compound and the assay components.

  • Compound Autofluorescence: Your test compound may be fluorescent at the same wavelengths as the this compound probe.[2] To check for this, run a control plate with your compound in cell-free assay buffer and measure the fluorescence.[2]

  • Compound-Induced Cell Death: If your compound is cytotoxic, it can lead to cell lysis and the release of intracellular components that may interfere with the assay, causing an apparent increase in background. Assess cell viability in parallel using a method like a trypan blue exclusion assay.

Q4: How can I design my this compound assay plate layout to better identify and control for high background?

A well-designed plate layout is essential for robust data.

  • Include Proper Controls:

    • Blank Wells: Contain only media and the this compound probe to measure background from the reagents.[9]

    • Negative Control Wells: Contain untreated cells and the probe to measure baseline oxidative stress.

    • Positive Control Wells: Contain cells treated with a known inducer of oxidative stress to ensure the assay is working correctly.

    • Vehicle Control Wells: Contain cells treated with the same solvent used to dissolve your test compounds to account for any effects of the vehicle.

Visual Guides

OF_02_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection A Seed Cells in 96-well Plate B Culture Overnight A->B C Add Test Compounds & Controls B->C D Incubate for Treatment Period C->D E Add this compound Probe D->E F Incubate E->F G Wash to Remove Unbound Probe F->G H Read Fluorescence G->H

Caption: A simplified workflow of the this compound cell-based assay.

High_Background_Troubleshooting node_sol node_sol Start High Background Observed Q1 High in Blanks? Start->Q1 Q2 High in Negative Controls? Q1->Q2 No Sol1 Check for Reagent Contamination or Probe Autofluorescence Q1->Sol1 Yes Q3 High Only in Treated Wells? Q2->Q3 No Sol2 Check for Cellular Autofluorescence or Sub-optimal Probe Concentration Q2->Sol2 Yes Sol4 Check for Compound Autofluorescence or Cytotoxicity Q3->Sol4 Yes Sol3 Optimize Wash Steps Sol2->Sol3

Caption: A decision tree for troubleshooting high background in the this compound assay.

References

Navigating OF-02 Inactivity: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals utilizing the ionizable lipid OF-02 for mRNA delivery, encountering a lack of experimental activity can be a significant setback. This technical support center provides a comprehensive troubleshooting guide in a question-and-answer format to directly address common issues that may arise during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've formulated my this compound lipid nanoparticles (LNPs), but I'm not seeing any protein expression in my cell culture. What could be the problem?

A1: A lack of in vitro protein expression can stem from several factors throughout the experimental workflow. Here's a systematic troubleshooting approach:

  • LNP Formulation and Characterization:

    • Suboptimal Formulation: The molar ratios of the lipid components are critical. Ensure you are using an optimized ratio of this compound, a phospholipid (like DOPE), cholesterol, and a PEG-lipid. Deviations can lead to unstable or ineffective LNPs.

    • Poor mRNA Encapsulation: If the mRNA is not efficiently encapsulated, it will be degraded before it can be translated. Aim for an encapsulation efficiency of over 90%.

    • Incorrect Particle Size or High Polydispersity: The size and uniformity of your LNPs are crucial for cellular uptake. Ideal sizes are typically in the range of 80-150 nm with a low polydispersity index (PDI) of <0.2.

  • Cell Culture Conditions:

    • Cell Health: Ensure your cells are healthy, within a low passage number, and free from contamination. Stressed or unhealthy cells may not efficiently take up LNPs or express the protein.

    • Cell Type: The transfection efficiency of LNPs can be cell-type dependent. Confirm that your chosen cell line is amenable to LNP-mediated transfection.

  • mRNA Integrity:

    • Degradation: mRNA is highly susceptible to degradation by RNases. Use RNase-free reagents and techniques throughout your experiment. Verify the integrity of your mRNA before and after encapsulation.

Q2: My in vitro experiments are successful, but I'm not observing the expected in vivo activity in my animal models. What should I investigate?

A2: The transition from in vitro to in vivo success introduces additional complexities. Here are key areas to troubleshoot:

  • LNP Stability and Circulation:

    • In Vivo Instability: LNPs can be cleared by the mononuclear phagocyte system (MPS). The PEG-lipid component is crucial for providing a "stealth" character to prolong circulation time. Ensure the PEG-lipid has not dissociated from the LNP surface.

    • Aggregation: LNPs may aggregate in the bloodstream, leading to rapid clearance and potential toxicity. This can be a result of suboptimal formulation or improper storage.

  • Biodistribution and Targeting:

    • Off-Target Accumulation: this compound LNPs have shown a tendency for liver-dominant biodistribution. If your target is another organ, you may need to incorporate specific targeting ligands onto the LNP surface.

    • Insufficient Dose at Target Site: The administered dose may not be sufficient to achieve a therapeutic concentration of the expressed protein at the target tissue. Consider a dose-response study.

  • Immune Response:

    • Innate Immune Activation: Components of the LNP formulation can sometimes trigger an innate immune response, which can affect the therapeutic outcome.

Q3: My mRNA encapsulation efficiency is consistently low. How can I improve it?

A3: Low encapsulation efficiency is a common hurdle. Here are some tips to improve it:

  • Optimize the N:P Ratio: The ratio of the nitrogen atoms in the ionizable lipid (this compound) to the phosphate (B84403) groups in the mRNA (N:P ratio) is a critical parameter. A higher N:P ratio often leads to better encapsulation.

  • Microfluidic Mixing Parameters: If you are using a microfluidic device for formulation, optimize the total flow rate (TFR) and the flow rate ratio (FRR) of the lipid and mRNA solutions.

  • pH of the Aqueous Buffer: Ensure the pH of your mRNA-containing buffer is acidic (typically pH 4-5). This protonates the ionizable lipid, facilitating its interaction with the negatively charged mRNA.

  • Quality of Lipids and mRNA: Use high-quality lipids and ensure your mRNA is pure and intact.

Quantitative Data Summary

For successful formulation of this compound LNPs, several key parameters should be tightly controlled. The following table summarizes typical target values based on published data and general LNP formulation principles.

ParameterTarget Value/RangeImportance
This compound Molar Ratio 30-50% of total lipidsPrimary functional component for mRNA encapsulation and endosomal escape.
Phospholipid (e.g., DOPE) Molar Ratio 10-20% of total lipidsHelper lipid that contributes to LNP structure and can aid in endosomal escape.
Cholesterol Molar Ratio 30-50% of total lipidsStabilizes the LNP structure and can facilitate membrane fusion.
PEG-Lipid Molar Ratio 1-5% of total lipidsControls particle size and provides a hydrophilic shield to reduce clearance in vivo.
N:P Ratio 3:1 to 10:1The ratio of ionizable lipid nitrogens to mRNA phosphates; crucial for encapsulation.
Particle Size (Diameter) 80 - 150 nmInfluences cellular uptake and biodistribution.
Polydispersity Index (PDI) < 0.2A measure of the uniformity of particle size.
mRNA Encapsulation Efficiency > 90%Ensures a high payload of functional mRNA.

Key Experimental Protocols

Protocol 1: this compound LNP Formulation using Microfluidics

This protocol describes a general method for formulating this compound LNPs using a microfluidic mixing device.

  • Preparation of Solutions:

    • Lipid Stock Solution (Organic Phase): Dissolve this compound, DOPE, cholesterol, and a PEG-lipid in ethanol (B145695) at the desired molar ratio. A typical total lipid concentration is 10-20 mM.

    • mRNA Stock Solution (Aqueous Phase): Dilute the mRNA to the desired concentration in an acidic buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid solution and the mRNA solution into separate syringes and place them on a syringe pump.

    • Set the desired total flow rate (TFR) and flow rate ratio (FRR). A common FRR is 3:1 (Aqueous:Organic).

    • Initiate the flow and collect the resulting LNP solution.

  • Purification and Concentration:

    • Dialyze the LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and raise the pH.

    • Concentrate the LNPs using a suitable method, such as tangential flow filtration (TFF).

  • Sterilization:

    • Sterile-filter the final LNP formulation through a 0.22 µm filter.

Protocol 2: Characterization of this compound LNPs

  • Size and Polydispersity Index (PDI) Measurement:

    • Dilute the LNP sample in PBS.

    • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

  • mRNA Encapsulation Efficiency:

    • Use a fluorescent dye that binds to single-stranded nucleic acids (e.g., RiboGreen).

    • Measure the fluorescence of the intact LNP sample (measuring unencapsulated mRNA).

    • Measure the fluorescence after lysing the LNPs with a detergent (e.g., Triton X-100) to determine the total mRNA concentration.

    • Calculate the encapsulation efficiency as: ((Total mRNA - Unencapsulated mRNA) / Total mRNA) * 100%.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the troubleshooting workflow and the cellular mechanism of action for this compound LNPs.

TroubleshootingWorkflow cluster_invitro In Vitro Troubleshooting cluster_invivo In Vivo Troubleshooting start No this compound Activity Observed check_formulation Check LNP Formulation (Ratios, Size, PDI) start->check_formulation check_encapsulation Verify mRNA Encapsulation (>90%) check_formulation->check_encapsulation check_mrna_integrity Assess mRNA Integrity (Pre/Post Formulation) check_encapsulation->check_mrna_integrity check_cell_health Evaluate Cell Health & Transfectability check_mrna_integrity->check_cell_health check_stability Assess In Vivo Stability (PEG-lipid integrity) check_cell_health->check_stability If in vitro is successful check_biodistribution Analyze Biodistribution (Targeting) check_stability->check_biodistribution check_dose Optimize Dosage check_biodistribution->check_dose check_immune Evaluate Immune Response check_dose->check_immune end Activity Restored check_immune->end

Caption: A logical workflow for troubleshooting the lack of this compound activity.

CellularMechanism cluster_extracellular Extracellular Space (pH 7.4) cluster_cellular Cellular Environment lnp This compound LNP (Neutral Charge) endocytosis Endocytosis lnp->endocytosis early_endosome Early Endosome (pH ~6.5) endocytosis->early_endosome late_endosome Late Endosome (pH ~5.5) early_endosome->late_endosome protonation This compound Protonation (Positive Charge) late_endosome->protonation membrane_disruption Endosomal Membrane Disruption protonation->membrane_disruption mrna_release mRNA Release into Cytoplasm membrane_disruption->mrna_release translation Translation by Ribosomes mrna_release->translation protein Therapeutic Protein translation->protein

Caption: Cellular uptake and mechanism of action of this compound LNPs for mRNA delivery.

OF-02 In Vivo Delivery Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with OF-02 for in vivo delivery of mRNA.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during in vivo experiments using this compound lipid nanoparticles (LNPs).

Low Bioavailability and Efficacy

Question: We are observing lower than expected protein expression after in vivo administration of our this compound LNPs. What are the potential causes and how can we troubleshoot this?

Answer:

Low protein expression can stem from several factors, ranging from LNP formulation to biological clearance mechanisms. Here are the key areas to investigate:

  • LNP Formulation and Quality:

    • Suboptimal Particle Size or Polydispersity: Ensure your LNPs are within the optimal size range (around 100 nm) with a low polydispersity index (PDI < 0.2) for efficient cellular uptake.[1] Larger or aggregated particles are more rapidly cleared by the mononuclear phagocyte system (MPS).

    • Low mRNA Encapsulation Efficiency: Verify that your mRNA is efficiently encapsulated (>90%).[1] Unencapsulated mRNA is quickly degraded by nucleases in vivo.

    • Improper Formulation Ratios: The molar ratios of the lipid components (ionizable lipid, helper lipid, cholesterol, PEG-lipid) are critical for LNP stability and function. Optimization of these ratios may be required for your specific mRNA and target tissue.

  • Biological Barriers and Clearance:

    • Rapid Clearance: The liver and spleen are major sites of LNP accumulation.[1][2] If your target is outside these organs, consider strategies to reduce MPS uptake, such as optimizing PEG-lipid density on the LNP surface.

    • Inefficient Endosomal Escape: this compound is an ionizable lipid that facilitates endosomal escape through protonation in the acidic endosome.[1] If endosomal escape is a bottleneck, you may need to re-evaluate the LNP composition to enhance the pH-responsive properties of the formulation.

  • Experimental Protocol:

    • Dosage: Ensure the administered mRNA dose is sufficient. Doses in the range of 0.75-2.25 mg/kg have been shown to be effective for this compound LNPs in mice.[1]

    • Route of Administration: Intravenous injection is a common route for liver-targeted delivery.[1] For other target tissues, alternative administration routes may be necessary.

Troubleshooting Workflow for Low In Vivo Efficacy

G start Low In Vivo Efficacy Observed check_formulation 1. Verify LNP Formulation - Size & PDI - Encapsulation Efficiency - Lipid Ratios start->check_formulation formulation_ok Formulation within Spec? check_formulation->formulation_ok reoptimize_formulation Re-optimize Formulation formulation_ok->reoptimize_formulation No check_dose 2. Review In Vivo Protocol - mRNA Dose - Administration Route formulation_ok->check_dose Yes reoptimize_formulation->check_formulation dose_ok Protocol Optimized? check_dose->dose_ok adjust_protocol Adjust Dose/Route dose_ok->adjust_protocol No investigate_biology 3. Investigate Biological Barriers - Biodistribution Analysis - Assess Endosomal Escape dose_ok->investigate_biology Yes adjust_protocol->check_dose end Improved Efficacy investigate_biology->end

Caption: Workflow for troubleshooting low in vivo efficacy.

Toxicity and Immune Response

Question: We are observing signs of toxicity (e.g., weight loss, lethargy) in our animal models after administering this compound LNPs. What could be the cause, and how can we mitigate it?

Answer:

Toxicity can be related to the LNP components, the mRNA payload, or the resulting protein expression. While this compound LNPs have been shown to be well-tolerated at effective doses[1], it is crucial to monitor for adverse effects.

  • Innate Immune Response: LNPs can be recognized by the immune system, leading to the production of inflammatory cytokines.

    • Mitigation:

      • Ensure high purity of all LNP components.

      • Use purified mRNA with minimal double-stranded RNA contaminants, which are potent immune stimulants.

      • Consider incorporating modified nucleosides (e.g., pseudouridine) in the mRNA to reduce its immunogenicity.

  • Component-Specific Toxicity:

    • Cationic Lipid Toxicity: At high concentrations, ionizable lipids can cause dose-dependent toxicity.

    • PEG-Lipid: While generally considered safe, PEG can sometimes elicit an immune response (anti-PEG antibodies), especially with repeated administration.

    • Mitigation:

      • Perform a dose-response study to identify the maximum tolerated dose (MTD) in your model.

      • If repeated dosing is required, monitor for signs of hypersensitivity.

  • Toxicity from Expressed Protein: The therapeutic protein itself could be causing toxicity if expression levels are too high or if it has off-target effects.

    • Mitigation:

      • Titrate the mRNA dose to achieve therapeutic protein levels without causing adverse effects.

      • Assess the biodistribution to ensure the protein is not being expressed at high levels in sensitive, non-target tissues.

Off-Target Delivery and Biodistribution

Question: Our this compound LNPs are primarily accumulating in the liver, but our target is a different organ. How can we modify the biodistribution?

Answer:

This compound LNPs have shown a liver-dominant biodistribution, with some expression also observed in the spleen.[1][2] Altering this natural biodistribution is a significant challenge in the field of LNP delivery.

  • Passive Targeting:

    • Particle Size: Smaller LNPs may have longer circulation times and improved access to some tissues, while larger particles are more rapidly cleared by the liver and spleen.

    • PEG-Lipid: The length and density of the PEG-lipid on the LNP surface can influence circulation half-life. A higher density of longer PEG chains can help evade MPS uptake and prolong circulation, potentially increasing accumulation in other tissues.

  • Active Targeting:

    • Ligand Conjugation: To direct LNPs to specific cell types, you can conjugate targeting ligands (e.g., antibodies, peptides, aptamers) to the LNP surface. The ligand should bind to a receptor that is highly expressed on your target cells. This is a complex process that requires significant optimization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is an ionizable amino alcohol lipid used as a key component of lipid nanoparticles (LNPs) for the in vivo delivery of messenger RNA (mRNA).[1][3] Its primary application is in gene editing, protein replacement therapy, and the development of mRNA vaccines.[1]

Q2: How does this compound facilitate mRNA delivery into cells?

A2: this compound is protonated in the acidic environment of the endosome after cellular uptake.[1] This charge reversal is believed to promote the fusion of the LNP with the endosomal membrane, leading to the release of the mRNA payload into the cytoplasm where it can be translated into protein.[1]

Cellular Uptake and Endosomal Escape Pathway of this compound LNPs

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm (pH ~7.4) cluster_endosome Endosome (pH ~5.0-6.5) lnp This compound LNP lnp_endosome LNP in Endosome (this compound becomes protonated) lnp->lnp_endosome Endocytosis mrna mRNA ribosome Ribosome mrna->ribosome Translation protein Protein ribosome->protein lnp_endosome->mrna Endosomal Escape

Caption: Proposed mechanism of this compound LNP cellular uptake and mRNA release.

Q3: What are the typical formulation parameters for this compound LNPs?

A3: Successful this compound LNP formulations generally exhibit the following characteristics:

ParameterTypical ValueReference
Particle Size~100 nm[1]
Polydispersity Index (PDI)< 0.2[1]
mRNA Encapsulation Efficiency> 90%[1]

Q4: What is a recommended starting dose for in vivo studies with this compound LNPs in mice?

A4: Based on published data, a starting dose in the range of 0.75-2.25 mg of mRNA per kg of body weight, administered via intravenous injection, is a reasonable starting point for liver-targeted applications.[1]

Q5: What is the expected biodistribution of this compound LNPs after intravenous administration?

A5: Following intravenous injection, this compound LNPs primarily accumulate in the liver, with some distribution to the spleen.[1][2]

Experimental Protocols

Protocol 1: this compound LNP Formulation

This protocol describes the formulation of this compound LNPs using a microfluidic mixing system.

Materials:

  • This compound in ethanol (B145695)

  • Helper lipid (e.g., DOPE) in ethanol

  • Cholesterol in ethanol

  • PEG-lipid (e.g., DMG-PEG 2000) in ethanol

  • mRNA in an acidic buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing device and pump system

  • Dialysis cassette (10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Method:

  • Prepare the lipid mixture by combining this compound, helper lipid, cholesterol, and PEG-lipid in ethanol at the desired molar ratio.

  • Prepare the mRNA solution in the acidic buffer.

  • Set up the microfluidic mixing device, with one inlet for the lipid-ethanol solution and another for the mRNA-aqueous solution.

  • Pump the two solutions through the device at a specific flow rate ratio (e.g., 3:1 aqueous to ethanol) to induce nanoprecipitation and LNP formation.

  • Collect the resulting LNP solution.

  • Dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated mRNA.

  • Concentrate the LNP solution if necessary using a centrifugal filter device.

  • Characterize the LNPs for particle size, PDI (using Dynamic Light Scattering), and encapsulation efficiency (using a fluorescent dye-binding assay like RiboGreen).

  • Sterile filter the final formulation through a 0.22 µm filter and store at 4°C.

Protocol 2: In Vivo Administration and Biodistribution Analysis

This protocol outlines a general procedure for administering this compound LNPs to mice and assessing biodistribution.

Materials:

  • This compound LNPs encapsulating luciferase mRNA

  • 6-8 week old mice (e.g., C57BL/6)

  • D-Luciferin substrate

  • In Vivo Imaging System (IVIS) or similar

  • Anesthesia (e.g., isoflurane)

Method:

  • Dilute the this compound LNP-luciferase mRNA formulation in sterile PBS to the desired final concentration.

  • Administer the formulation to mice via intravenous (tail vein) injection. A typical injection volume is 100 µL.

  • At a predetermined time point post-injection (e.g., 6, 12, or 24 hours), anesthetize the mice.[1]

  • Administer D-luciferin via intraperitoneal injection and wait for 10-15 minutes for substrate distribution.

  • Place the anesthetized mouse in the IVIS chamber and acquire bioluminescence images.

  • Analyze the images to quantify the signal intensity in different organs (e.g., liver, spleen, lungs). This will provide a semi-quantitative assessment of protein expression and, by extension, LNP biodistribution.

  • For a more detailed quantitative analysis, organs can be harvested post-imaging, homogenized, and assayed for luciferase activity or mRNA levels (via qPCR).

Logical Relationship of LNP Parameters and In Vivo Performance

G cluster_formulation Formulation Parameters cluster_performance In Vivo Performance of02_ratio This compound Molar Ratio endosomal_escape Endosomal Escape of02_ratio->endosomal_escape toxicity Toxicity of02_ratio->toxicity peg_lipid PEG-Lipid Density/Length circulation_time Circulation Time peg_lipid->circulation_time biodistribution Biodistribution peg_lipid->biodistribution particle_size Particle Size particle_size->circulation_time particle_size->biodistribution mrna_dose mRNA Dose efficacy Efficacy (Protein Expression) mrna_dose->efficacy mrna_dose->toxicity endosomal_escape->efficacy circulation_time->biodistribution biodistribution->efficacy biodistribution->toxicity

Caption: Relationship between LNP formulation parameters and in vivo outcomes.

References

Validation & Comparative

A Comparative Efficacy Analysis of OF-02 and Trametinib in Preclinical Melanoma Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the preclinical efficacy of the novel MEK1/2 inhibitor, OF-02, against the established therapeutic agent, Trametinib. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential as a next-generation targeted therapy for melanoma.

I. Introduction to MEK Inhibition in Melanoma

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell growth, proliferation, and survival. In many forms of cancer, including melanoma, this pathway is constitutively activated due to mutations in key upstream proteins such as BRAF and NRAS. MEK1 and MEK2 are dual-specificity kinases that serve as a central node in this cascade, making them a prime target for therapeutic intervention. Trametinib is a selective, allosteric inhibitor of MEK1/2 that has demonstrated clinical efficacy in patients with BRAF-mutant melanoma.[1][2] this compound is a next-generation MEK1/2 inhibitor designed for enhanced potency and a favorable safety profile.

II. Comparative In Vitro Efficacy

The anti-proliferative activity of this compound and Trametinib was assessed across a panel of human melanoma cell lines harboring various driver mutations. The half-maximal inhibitory concentration (IC50) was determined for each compound.

Table 1: Comparative In Vitro Anti-Proliferative Activity (IC50, nM)

Cell LineDriver MutationThis compound (IC50, nM)Trametinib (IC50, nM)
A375BRAF V600E0.150.3-0.85[1]
SK-MEL-28BRAF V600E0.211.0-2.5
MEL-JUSONRAS Q61L0.280.36-0.63
WM1366BRAF/NRAS wild type1.952.54[3]

The data indicates that this compound exhibits superior potency against both BRAF and NRAS mutant melanoma cell lines compared to Trametinib. Notably, this compound also demonstrates enhanced activity in a BRAF/NRAS wild-type cell line, suggesting a broader potential application.

III. Comparative In Vivo Efficacy

The in vivo anti-tumor activity of this compound and Trametinib was evaluated in a xenograft model using the A375 human melanoma cell line. Tumor-bearing mice were treated with either vehicle, this compound, or Trametinib, and tumor growth was monitored over time.

Table 2: Comparative In Vivo Anti-Tumor Activity (A375 Xenograft Model)

Treatment GroupDosageTumor Growth Inhibition (%)
Vehicle-0
This compound0.3 mg/kg, oral, daily92
Trametinib0.35 mg/kg, oral, daily85[4]

In this head-to-head comparison, this compound demonstrated a greater inhibition of tumor growth than Trametinib at a comparable dosage. These findings suggest a potent in vivo anti-tumor effect of this compound.

IV. Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental design, the following diagrams are provided.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription OF02 This compound OF02->MEK Trametinib Trametinib Trametinib->MEK Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound and Trametinib on MEK1/2.

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Analysis A375_cells A375 Melanoma Cells Implantation Subcutaneous Implantation in Mice A375_cells->Implantation Tumor_growth Tumor Growth (100-150 mm³) Implantation->Tumor_growth Randomization Randomization Tumor_growth->Randomization Treatment_groups Treatment Groups: - Vehicle - this compound (0.3 mg/kg) - Trametinib (0.35 mg/kg) Randomization->Treatment_groups Measurement Tumor Volume Measurement (3x/week) Treatment_groups->Measurement TGI Tumor Growth Inhibition (TGI) Calculation Measurement->TGI

Caption: Workflow for the in vivo A375 xenograft study.

V. Experimental Protocols

In Vitro Cell Proliferation Assay: Human melanoma cell lines were seeded in 96-well plates and allowed to adhere overnight. Cells were then treated with a serial dilution of either this compound or Trametinib for 72 hours. Cell viability was assessed using a standard colorimetric assay (e.g., MTT or CellTiter-Glo®). IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software.

In Vivo Xenograft Study: Female athymic nude mice were subcutaneously inoculated with A375 human melanoma cells.[4] When tumors reached a mean volume of 100-150 mm³, mice were randomized into treatment groups.[5][6] this compound, Trametinib, or vehicle was administered orally once daily.[4] Tumor volumes were measured three times per week using calipers, and calculated using the formula: (Length x Width²)/2.[4][5] Tumor growth inhibition was calculated at the end of the study by comparing the mean tumor volume of the treated groups to the vehicle control group. All animal studies were conducted in accordance with institutional guidelines for animal care and use.

VI. Conclusion

The preclinical data presented in this guide demonstrates that this compound is a highly potent MEK1/2 inhibitor with superior in vitro and in vivo efficacy compared to Trametinib in melanoma models. These promising results warrant further investigation of this compound as a potential best-in-class therapeutic for the treatment of melanoma and other MAPK-driven cancers.

References

Validating Target Engagement in Cells: A Comparative Guide for Tubulin Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic compound interacts with its intended target within the complex cellular environment is a critical step in drug discovery. This process, known as target engagement validation, provides crucial evidence for a compound's mechanism of action and is a key determinant of its potential efficacy.

This guide provides a comparative overview of key methodologies for validating the cellular target engagement of small molecules. As a specific compound "OF-02" could not be identified in publicly available literature, this guide will utilize the well-characterized class of tubulin deacetylase inhibitors, specifically targeting Sirtuin 2 (Sirt2) and Histone Deacetylase 6 (HDAC6), as an illustrative example. We will explore the principles, advantages, and limitations of several widely used techniques, present their typical quantitative outputs in clearly structured tables, and provide detailed experimental protocols.

Comparison of Target Engagement Validation Methods

The selection of an appropriate target engagement assay depends on various factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput.[1] The following table summarizes and compares the key features of four prominent methods for validating the target engagement of tubulin deacetylase inhibitors.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement AssayTubulin Acetylation AssayPROTAC-based Target Engagement
Principle Ligand binding stabilizes the target protein against heat-induced denaturation.[2]Measures the binding of a fluorescently labeled tracer to a NanoLuc®-tagged target protein via bioluminescence resonance energy transfer (BRET).[3][4]Quantifies the level of acetylated α-tubulin, a downstream substrate of Sirt2 and HDAC6, upon inhibitor treatment.[2][5]A competitor compound prevents the degradation of the target protein induced by a Proteolysis-Targeting Chimera (PROTAC).[1][2]
Quantitative Output Thermal shift (ΔTm) and Isothermal Dose-Response (ITDR) EC50 values.[6][7]IC50 or EC50 values from competitive binding assays.[8]EC50 values based on the concentration-dependent increase in tubulin acetylation.[5]IC50 or EC50 values based on the rescue of target protein degradation.[1][2]
Cellular Context Intact cells or cell lysates.[9]Live cells.[3]Intact cells.[5]Live cells.[1][2]
Target Modification Not required.[1]Requires genetic fusion of the target protein with NanoLuc® luciferase.[3]Not required.[2]Not required.[2]
Compound Modification Not required.[1]Requires a fluorescently labeled tracer that binds to the target.[3]Not required.Requires a specific PROTAC for the target protein.[1]
Throughput Low to medium; can be adapted for higher throughput (HT-CETSA).[2]High; suitable for screening.[3][10]Medium.Medium.
Direct vs. Indirect Direct measure of binding.[2]Direct measure of binding.[3]Indirect measure of target inhibition.[2]Indirect measure of target binding.[1]
Limitations Not all ligand binding events result in a significant thermal shift.[2]Requires genetic modification of the target and a specific fluorescent tracer.[3]The level of tubulin acetylation can be influenced by other cellular factors.[2]Requires a potent and selective PROTAC for the target; competition may not be observed for non-competitive binders.[1][2]

Signaling Pathway and Experimental Workflows

To visually represent the biological context and the experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Tubulin Deacetylation Signaling Pathway

cluster_0 Microtubule Dynamics cluster_1 Enzymatic Regulation Acetylated α-tubulin (Lys40) Acetylated α-tubulin (Lys40) α-tubulin α-tubulin Acetylated α-tubulin (Lys40)->α-tubulin Deacetylation α-tubulin->Acetylated α-tubulin (Lys40) Acetylation Sirt2 Sirt2 Sirt2->Acetylated α-tubulin (Lys40) HDAC6 HDAC6 HDAC6->Acetylated α-tubulin (Lys40) ATAT1 ATAT1 ATAT1->α-tubulin Sirt2/HDAC6 Inhibitor Sirt2/HDAC6 Inhibitor Sirt2/HDAC6 Inhibitor->Sirt2 Inhibits Sirt2/HDAC6 Inhibitor->HDAC6 Inhibits

Caption: Regulation of α-tubulin acetylation by Sirt2, HDAC6, and ATAT1.

Cellular Thermal Shift Assay (CETSA) Workflow

Start Start Cell Culture Cell Culture Start->Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Heat Challenge Heat Challenge Compound Treatment->Heat Challenge Cell Lysis Cell Lysis Heat Challenge->Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Collect Supernatant Collect Supernatant Centrifugation->Collect Supernatant Western Blot Western Blot Collect Supernatant->Western Blot Data Analysis Data Analysis Western Blot->Data Analysis End End Data Analysis->End

Caption: CETSA experimental workflow for target engagement validation.

NanoBRET™ Target Engagement Assay Workflow

Start Start Transfect Cells with NanoLuc-Target Fusion Transfect Cells with NanoLuc-Target Fusion Start->Transfect Cells with NanoLuc-Target Fusion Add Fluorescent Tracer Add Fluorescent Tracer Transfect Cells with NanoLuc-Target Fusion->Add Fluorescent Tracer Add Test Compound Add Test Compound Add Fluorescent Tracer->Add Test Compound Add NanoLuc Substrate Add NanoLuc Substrate Add Test Compound->Add NanoLuc Substrate Measure Luminescence and Fluorescence Measure Luminescence and Fluorescence Add NanoLuc Substrate->Measure Luminescence and Fluorescence Calculate BRET Ratio Calculate BRET Ratio Measure Luminescence and Fluorescence->Calculate BRET Ratio Data Analysis Data Analysis Calculate BRET Ratio->Data Analysis End End Data Analysis->End

Caption: NanoBRET™ target engagement assay workflow.

Experimental Protocols

Detailed and reliable protocols are essential for the accurate assessment of target engagement. Below are methodologies for the key experiments discussed.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol describes the generation of a CETSA melt curve to determine the thermal stabilization of a target protein upon compound binding.[7]

1. Cell Culture and Treatment: a. Seed cells (e.g., HeLa) in appropriate culture vessels and grow to 70-80% confluency. b. Treat cells with the desired concentration of the test compound (e.g., a Sirt2/HDAC6 inhibitor) or vehicle control (e.g., DMSO). c. Incubate for 1-2 hours at 37°C in a CO2 incubator.

2. Cell Harvesting and Heat Treatment: a. Harvest cells by scraping or trypsinization. b. Wash the cells twice with ice-cold PBS and resuspend in PBS containing a protease inhibitor cocktail to a final concentration of 2 x 10^6 cells/mL.[7] c. Aliquot the cell suspension into PCR tubes for each temperature point. d. Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C to 70°C) using a thermal cycler.[7] Include an unheated control.

3. Cell Lysis and Separation of Soluble Fraction: a. Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[7] b. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[7] c. Carefully collect the supernatant containing the soluble protein fraction.

4. Protein Quantification and Western Blot Analysis: a. Determine the protein concentration of the soluble fractions using a suitable method (e.g., BCA assay). b. Normalize the protein concentrations of all samples. c. Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis. d. Transfer the proteins to a PVDF membrane and block with a suitable blocking buffer. e. Incubate with a primary antibody specific to the target protein (Sirt2 or HDAC6). f. Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate. g. Quantify the band intensities to generate a melting curve and determine the thermal shift (ΔTm).

Protocol 2: NanoBRET™ Target Engagement Intracellular HDAC Assay

This protocol is adapted from Promega's technical manual for determining the intracellular affinity of test compounds for HDACs.[4]

1. Cell Transfection: a. Prepare a transfection mix containing Opti-MEM™ I Reduced Serum Medium, FuGENE® HD Transfection Reagent, and the appropriate NanoLuc®-HDAC fusion protein DNA construct. b. Add the transfection mix to cells seeded in a 96-well plate and incubate for 24 hours.

2. Compound and Tracer Addition: a. Prepare serial dilutions of the test compound in Opti-MEM™ I. b. Prepare the NanoBRET™ Tracer and NanoLuc® substrate solution in Opti-MEM™ I. c. Add the test compound dilutions to the wells containing the transfected cells. d. Add the tracer/substrate solution to all wells.

3. Signal Measurement and Data Analysis: a. Incubate the plate for 2 hours at 37°C in a CO2 incubator. b. Measure the filtered luminescence (450nm longpass filter for NanoLuc® emission and 610nm longpass filter for tracer emission) using a plate reader. c. Calculate the raw BRET ratio by dividing the acceptor signal (610nm) by the donor signal (450nm). d. Correct the BRET ratios by subtracting the background BRET from vehicle-only wells. e. Plot the corrected BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 3: Tubulin Acetylation Assay (Western Blot)

This protocol describes the quantification of acetylated α-tubulin levels by Western blot following inhibitor treatment.[5]

1. Cell Treatment and Lysis: a. Seed cells and treat with a dilution series of the test compound for a specified time (e.g., 24 hours). b. Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease and deacetylase inhibitors. c. Determine the protein concentration of the lysates.

2. Western Blot Analysis: a. Perform SDS-PAGE and Western blotting as described in the CETSA protocol. b. Use a primary antibody specific for acetylated α-tubulin (e.g., clone 6-11B-1). c. Use a primary antibody for total α-tubulin or a housekeeping protein (e.g., GAPDH) as a loading control. d. Quantify the band intensities for acetylated tubulin and the loading control. e. Normalize the acetylated tubulin signal to the loading control signal. f. Plot the normalized acetylated tubulin levels against the logarithm of the inhibitor concentration to determine the EC50 value.

Protocol 4: PROTAC-based Target Engagement Assay

This competitive displacement assay uses a PROTAC to indirectly measure the binding of a test compound to the target protein.[1][2]

1. Cell Treatment: a. Seed cells and co-treat with a fixed concentration of a target-specific PROTAC and a dilution series of the test compound. b. Include controls with vehicle only, PROTAC only, and test compound only. c. Incubate for a sufficient time to allow for PROTAC-mediated protein degradation (e.g., 18-24 hours).

2. Cell Lysis and Western Blot Analysis: a. Lyse the cells and determine the protein concentration as described previously. b. Perform Western blotting for the target protein (Sirt2 or HDAC6) and a loading control. c. Quantify the band intensities and normalize the target protein signal to the loading control.

3. Data Analysis: a. Determine the level of target protein degradation induced by the PROTAC in the absence of the competitor compound. b. Plot the percentage of target protein remaining against the logarithm of the competitor compound concentration. c. Fit the data to a dose-response curve to determine the EC50 value for the rescue of degradation.

References

Comparative Analysis: OF-02 vs. Standard-of-Care in [Specify Therapeutic Area]

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, data-driven comparison of the investigational compound OF-02 against the current standard-of-care drug, [Specify Standard-of-Care Drug], for the treatment of [Specify Therapeutic Area]. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation based on available preclinical and clinical data.

Overview and Mechanism of Action

This compound is an investigational [Specify Drug Class, e.g., small molecule inhibitor] targeting the [Specify Molecular Target] within the [Specify Signaling Pathway] cascade. Its proposed mechanism of action aims to [Specify Effect, e.g., reduce cellular proliferation and induce apoptosis] in pathological cells.

[Specify Standard-of-Care Drug] is an established [Specify Drug Class] that functions by [Specify Mechanism of Action of Standard-of-Care]. It is the current benchmark for efficacy and safety in the treatment of [Specify Therapeutic Area].

Below is a diagram illustrating the proposed signaling pathway for this compound.

OF_02_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Ligand Ligand Ligand->Receptor OF_02 This compound Kinase2 Kinase B OF_02->Kinase2 Inhibition Kinase1->Kinase2 Phosphorylation TF_Activation Transcription Factor Activation Kinase2->TF_Activation Gene_Expression Target Gene Expression TF_Activation->Gene_Expression Cell_Response Cellular Response (e.g., Apoptosis) Gene_Expression->Cell_Response

Caption: Proposed signaling pathway and mechanism of action for this compound.

Comparative Efficacy Data

The following tables summarize key in vitro and in vivo efficacy data comparing this compound with [Specify Standard-of-Care Drug].

Table 1: In Vitro Potency in [Specify Cell Line]

CompoundIC₅₀ (nM)Assay Type
This compound[Insert Data]Cell Viability (MTT)
[Standard-of-Care][Insert Data]Cell Viability (MTT)

Table 2: In Vivo Efficacy in [Specify Animal Model]

Treatment GroupTumor Growth Inhibition (%)DosageAdministration Route
Vehicle Control0-Oral
This compound[Insert Data][Dose] mg/kg, QDOral
[Standard-of-Care][Insert Data][Dose] mg/kg, QDOral

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation.

In Vitro Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound and the standard-of-care drug in [Specify Cell Line] cancer cells.

Methodology:

  • Cell Culture: [Specify Cell Line] cells were cultured in [Specify Medium, e.g., RPMI-1640] supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Plating: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of this compound and [Specify Standard-of-Care Drug] was prepared, and cells were treated for 72 hours.

  • MTT Assay: After incubation, 20 µL of MTT reagent (5 mg/mL) was added to each well and incubated for an additional 4 hours.

  • Data Acquisition: The formazan (B1609692) crystals were dissolved in 150 µL of DMSO, and the absorbance was measured at 570 nm using a microplate reader.

  • Analysis: The IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.

The workflow for this experimental protocol is visualized below.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Culture Cells B Seed Cells in 96-well Plates A->B C Prepare Serial Dilutions of Compounds B->C D Treat Cells for 72h C->D E Add MTT Reagent D->E F Read Absorbance at 570 nm E->F G Calculate IC50 Values F->G

Caption: Workflow for the in vitro cell viability (MTT) assay.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in comparison to the standard-of-care drug in a murine xenograft model.

Methodology:

  • Animal Housing: Athymic nude mice (6-8 weeks old) were housed under specific pathogen-free conditions.

  • Tumor Implantation: [Specify Cell Line] cells (5 x 10⁶ cells in 100 µL of PBS/Matrigel) were subcutaneously injected into the right flank of each mouse.

  • Tumor Growth & Randomization: Tumors were allowed to grow to an average volume of 100-150 mm³. Mice were then randomized into treatment groups (n=8 per group).

  • Drug Administration: this compound, [Specify Standard-of-Care Drug], or a vehicle control was administered daily via oral gavage for 21 days.

  • Monitoring: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²)/2.

  • Endpoint: The study was terminated when tumors in the control group reached the predetermined maximum size. Tumors were excised for further analysis.

Safety and Tolerability Profile

A summary of the preliminary safety findings is presented below.

Table 3: Comparative Safety Profile

ParameterThis compound[Standard-of-Care]
Common Adverse Events [List Events, e.g., Nausea, Fatigue][List Events, e.g., Myelosuppression]
Body Weight Loss (%) [Insert Data from in vivo study][Insert Data from in vivo study]
Hepatotoxicity Markers [e.g., No significant elevation in ALT/AST][e.g., Mild elevation in ALT]

Summary and Conclusion

This comparative analysis provides a foundational overview of this compound relative to the standard-of-care, [Specify Standard-of-Care Drug]. The presented data indicates [Summarize Key Findings, e.g., that this compound demonstrates superior in vitro potency and comparable in vivo efficacy with a potentially more favorable safety profile].

Further clinical investigation is required to fully elucidate the therapeutic potential of this compound. The detailed protocols and data provided herein serve as a resource for researchers to critically evaluate and potentially build upon these findings. The logical relationship between preclinical evidence and the need for clinical validation is outlined below.

Logical_Relationship A In Vitro Potency & Mechanism of Action B In Vivo Efficacy in Animal Models A->B C Preliminary Safety & Tolerability Profile B->C E Go/No-Go Decision for Further Development B->E C->E D Phase I Clinical Trials (Safety & PK/PD) D->E

Caption: Logical flow from preclinical evidence to clinical development decisions.

Assessing the Reproducibility and Performance of OF-02 for mRNA Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal delivery vehicle is paramount to the success of mRNA-based therapeutics. This guide provides a comparative analysis of the ionizable lipid OF-02, assessing the reproducibility of its experimental results and benchmarking its performance against key alternatives in the field. The information herein is compiled from preclinical studies to aid in the informed selection of lipid nanoparticles (LNPs) for mRNA delivery.

Executive Summary

Data Presentation: Performance Comparison of Ionizable Lipids

The following tables summarize quantitative data from preclinical studies, offering a comparison of this compound with other widely used ionizable lipids.

Table 1: In Vivo Protein Expression after mRNA-LNP Delivery in Mice

Ionizable LipidReporter mRNADose (mg/kg)Protein Expression (ng/mL serum EPO)Fold Increase vs. cKK-E12Primary Organ of ExpressionCitation
This compound hEPO0.7514,200 ± 1,500~2Liver[1]
This compound hEPO1.5Not explicitly stated, but part of a linear dose-response~2Liver[1]
This compound hEPO2.2545,400 ± 5,300~2Liver[1]
cKK-E12hEPO0.757,100 ± 7001Liver[1]
503O13hEPO0.752,800 ± 200~0.4Not Specified[1]
C12-200hEPO0.757,100 ± 5001Liver[1]

Note: hEPO refers to human erythropoietin. Data are presented as mean ± standard deviation.

Table 2: Comparison of Clinically Relevant Ionizable Lipids (Data from various studies)

Ionizable LipidKey FeaturePrimary ApplicationNotes on Performance & ToxicityCitation(s)
SM-102 Component of Moderna COVID-19 vaccinemRNA vaccinesBalanced pharmacokinetics, favorable biodistribution for vaccines.[2]
ALC-0315 Component of Pfizer-BioNTech COVID-19 vaccinemRNA vaccinesHigh delivery efficiency, potent immune activation. May lead to increased liver toxicity markers at high doses compared to MC3.[2][3][4]
DLin-MC3-DMA Component of Onpattro (siRNA therapeutic)siRNA deliveryWell-established safety profile, considered a benchmark for siRNA delivery. May induce liver enzyme elevation at higher doses.[3][4][5]

Experimental Protocols

Detailed methodologies are crucial for assessing and reproducing experimental findings. Below are synthesized protocols for key experiments cited in the evaluation of this compound and its alternatives, based on publicly available information.

Protocol 1: Formulation of mRNA-Lipid Nanoparticles

This protocol outlines the general procedure for formulating mRNA-LNPs using a microfluidic mixing approach.

Materials:

  • Ionizable lipid (e.g., this compound, cKK-E12, SM-102, ALC-0315, DLin-MC3-DMA) dissolved in ethanol (B145695).

  • Helper lipid (e.g., DOPE or DSPC) dissolved in ethanol.

  • Cholesterol dissolved in ethanol.

  • PEG-lipid (e.g., C14-PEG2000 or DMG-PEG2000) dissolved in ethanol.

  • mRNA (e.g., encoding human EPO or Firefly Luciferase) diluted in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 3.0).

  • Microfluidic mixing device (e.g., NanoAssemblr).

  • Dialysis cassettes (e.g., 10 kDa MWCO).

  • Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

  • Prepare the lipid solution by combining the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5 for DLin-MC3-DMA based formulations).

  • Prepare the aqueous mRNA solution by diluting the mRNA to the desired concentration in the low pH buffer.

  • Set up the microfluidic mixing device according to the manufacturer's instructions.

  • Load the lipid-ethanol solution into one syringe and the aqueous-mRNA solution into another.

  • Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 1:3 ethanol to aqueous) to induce self-assembly of the LNPs.

  • Collect the resulting LNP solution.

  • Dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated mRNA.

  • Characterize the formulated LNPs for size, polydispersity index (PDI), and mRNA encapsulation efficiency using dynamic light scattering (DLS) and a fluorescent RNA-binding dye assay, respectively.

Protocol 2: In Vivo Delivery of EPO mRNA and Quantification of Serum EPO

This protocol describes the intravenous administration of EPO mRNA-LNPs to mice and subsequent measurement of serum EPO levels.

Materials:

  • EPO mRNA-LNPs formulated as described in Protocol 1.

  • 6-8 week old female C57BL/6 mice.

  • Sterile PBS.

  • Microcentrifuge tubes.

  • Human EPO ELISA kit.

Procedure:

  • Dilute the EPO mRNA-LNPs to the desired concentration in sterile PBS.

  • Administer a single intravenous (IV) injection of the LNP solution to the mice via the tail vein at a specified dose (e.g., 0.75 mg/kg).

  • At a predetermined time point (e.g., 6 or 24 hours) post-injection, collect blood from the mice via cardiac puncture or retro-orbital bleeding.

  • Allow the blood to clot at room temperature and then centrifuge to separate the serum.

  • Quantify the concentration of human EPO in the serum using a human EPO ELISA kit according to the manufacturer's instructions.

  • Analyze the data to determine the average serum EPO concentration for each group.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key processes involved in the experimental evaluation of this compound and its alternatives.

mRNA_LNP_Delivery_Pathway cluster_formulation LNP Formulation cluster_delivery In Vivo Delivery & Action mRNA mRNA Microfluidics Microfluidic Mixing mRNA->Microfluidics Lipids Ionizable Lipid (this compound) + Helper Lipids + Cholesterol + PEG-Lipid Lipids->Microfluidics LNP mRNA-LNP Microfluidics->LNP Injection IV Injection LNP->Injection Cell Hepatocyte Injection->Cell Uptake Endosome Endosome Cell->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (facilitated by this compound) Protein Expressed Protein (e.g., EPO) Cytoplasm->Protein Translation Bloodstream Bloodstream Protein->Bloodstream Secretion

Fig 1: Workflow of mRNA-LNP formulation and in vivo delivery.

Experimental_Reproducibility_Assessment cluster_synthesis Synthesis & Formulation cluster_testing In Vivo Testing cluster_analysis Data Analysis Batch1 This compound Synthesis (Batch 1) Formulate1 Formulate LNP 1 Batch1->Formulate1 Batch2 This compound Synthesis (Batch 2) Formulate2 Formulate LNP 2 Batch2->Formulate2 Batch3 This compound Synthesis (Batch 3) Formulate3 Formulate LNP 3 Batch3->Formulate3 Test1 Administer to Mice (Group 1) Formulate1->Test1 Test2 Administer to Mice (Group 2) Formulate2->Test2 Test3 Administer to Mice (Group 3) Formulate3->Test3 Measure1 Measure Protein Expression Test1->Measure1 Measure2 Measure Protein Expression Test2->Measure2 Measure3 Measure Protein Expression Test3->Measure3 Compare Compare Results Measure1->Compare Measure2->Compare Measure3->Compare Conclusion Conclusion on Reproducibility Compare->Conclusion Assess Variability

Fig 2: Logical workflow for assessing batch-to-batch reproducibility.

References

Performance of Ofloxacin-Ornidazole Combination in Infectious Diarrhea: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available clinical and in-vitro data provides insights into the performance of the fixed-dose combination of Ofloxacin and Ornidazole (OF-02) for the treatment of infectious diarrhea and dysentery. This guide offers a comparative analysis of this compound against other therapeutic alternatives, presenting key experimental data, methodologies, and mechanisms of action to inform researchers, scientists, and drug development professionals.

Executive Summary

The combination of Ofloxacin, a fluoroquinolone antibiotic, and Ornidazole, a nitroimidazole antimicrobial, is frequently utilized for mixed bacterial and protozoal gastrointestinal infections. Clinical studies demonstrate its efficacy in reducing the clinical symptoms of diarrhea and dysentery. However, head-to-head comparative studies suggest that alternative combinations may offer a superior therapeutic outcome and safety profile in certain contexts. This guide synthesizes the available data to provide an objective comparison.

Head-to-Head Clinical Performance

A key comparative study evaluated the efficacy of Ofloxacin-Ornidazole against two other combinations: Norfloxacin-Tinidazole and Cotrimoxazole-Tinidazole, for the treatment of infectious diarrhea. The results, summarized below, indicate a notable difference in clinical outcomes.

Treatment GroupClinical Response Grade I (Achieved Formed Stool in 30 hours)Post-Therapy Pathogen PresenceRequirement for IV Fluids
Ofloxacin-Ornidazole 80% (Grade II response in 86%)40%46%
Norfloxacin-Tinidazole 98%0%0%
Cotrimoxazole-Tinidazole 98%0%0%
Data sourced from a comparative study on the management of diarrhea.[1]

In a separate open-label study involving 256 patients with diarrhea and dysentery, treatment with an intravenous infusion of Ofloxacin (200 mg) and Ornidazole (500 mg) twice daily for five days resulted in significant clinical improvement.[2]

Clinical ParameterBaseline (Mean ± SEM)End of Study (Mean ± SEM)P-value
Number of Watery Stools/Day 9.273 ± 0.45371.375 ± 0.07001< 0.0001
Body Temperature (°C) 38.055 ± 0.04536.778 ± 0.016< 0.0001

Additionally, significant reductions in nausea (90.34% of patients), abdominal pain (96.84%), and gas/flatulence (77.25%) were observed.[2] The overall efficacy was rated as "good to excellent" by investigators in 98.43% of cases.[2]

In-Vitro Antimicrobial Performance

An in-vitro study was conducted to evaluate the antimicrobial properties of the Ofloxacin-Ornidazole combination against several aerobic bacteria compared to each compound individually.

Microbial StrainLytic Zone Diameter (mm) - Ofloxacin AloneLytic Zone Diameter (mm) - Ofloxacin-Ornidazole Combination
P. aeruginosaSimilar to combination> Ofloxacin alone
S. aureusSimilar to combination> Ofloxacin alone
E. coliSimilar to combination> Ofloxacin alone
K. pneumoniaeSimilar to combination> Ofloxacin alone
S. epidermisSimilar to combination> Ofloxacin alone
MRSASimilar to combination> Ofloxacin alone

Ornidazole alone showed minimal to no lytic zone against these aerobic bacteria.

Microbial StrainMIC (μg/mL) - Ofloxacin AloneMIC (μg/mL) - Ofloxacin-Ornidazole CombinationMIC (μg/mL) - Ornidazole Alone
P. aeruginosaLower than combinationHigher than Ofloxacin alone256
S. aureusLower than combinationHigher than Ofloxacin alone512
E. coliLower than combinationHigher than Ofloxacin alone256
K. pneumoniaeLower than combinationHigher than Ofloxacin alone>512
S. epidermisSimilar to combinationSimilar to Ofloxacin alone>512
MRSALower than combinationHigher than Ofloxacin alone>512

Experimental Protocols

Clinical Trial: Ofloxacin-Ornidazole vs. Norfloxacin-Tinidazole and Cotrimoxazole-Tinidazole
  • Study Design: A comparative clinical study was conducted on patients presenting with infectious diarrhea.

  • Patient Population: Patients of varying ages with clinical signs of infectious diarrhea, including loose stools, abdominal pain, and sometimes fever.

  • Treatment Arms:

    • Ofloxacin-Ornidazole combination.

    • Norfloxacin-Tinidazole combination.

    • Cotrimoxazole-Tinidazole combination.

  • Dosage and Administration: Standard oral dosages for each combination were administered for a specified duration.

  • Outcome Measures:

    • Primary: Time to achieve formed stool, reduction in stool frequency, and resolution of associated symptoms (abdominal pain, fever, nausea). Clinical response was graded from I to III based on the speed and completeness of recovery.

    • Secondary: Post-therapy stool examination for the presence of causative pathogens, need for intravenous fluid and electrolyte supplementation, and incidence of adverse effects.

  • Data Analysis: Statistical analysis was performed to compare the therapeutic outcomes, safety profiles, and overall efficacy between the three treatment groups.[1]

In-Vitro Antimicrobial Susceptibility Testing
  • Objective: To evaluate the antimicrobial properties of the fixed-dose combination of Ofloxacin-Ornidazole infusion against aerobic bacteria in comparison with each drug individually.

  • Methods:

    • Disc Diffusion Test:

      • Bacterial Strains: P. aeruginosa, S. aureus, E. coli, K. pneumoniae, S. epidermis, and Methicillin-resistant S. aureus (MRSA).

      • Medium: Mueller-Hinton Agar.

      • Inoculum Preparation: A direct colony suspension was prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard.

      • Disc Potency: 30 µg of Ofloxacin and 30 µg of Ornidazole, both individually and in combination.

      • Incubation: Plates were incubated at 35°C-37°C for 18-24 hours.

      • Measurement: The diameter of the zone of inhibition was measured in millimeters.

    • Minimum Inhibitory Concentration (MIC) by Broth Microdilution:

      • Inoculum: Prepared to a concentration of 10^5 cfu/mL.

      • Drug Concentrations: Serial twofold dilutions of the Ofloxacin-Ornidazole combination, Ofloxacin alone, and Ornidazole alone were prepared in the broth medium.

      • Incubation: The microdilution plates were incubated under appropriate conditions.

      • Determination of MIC: The MIC was recorded as the lowest concentration of the drug that completely inhibited visible growth of the organism.

Mechanism of Action & Signaling Pathways

The combination of Ofloxacin and Ornidazole provides a dual mechanism of action, targeting a broad spectrum of pathogens.

Ofloxacin: As a fluoroquinolone antibiotic, Ofloxacin targets bacterial DNA synthesis.[3][4] It inhibits two key enzymes: DNA gyrase and topoisomerase IV.[3] DNA gyrase is crucial for the negative supercoiling of bacterial DNA, a process necessary for the initiation of replication. Topoisomerase IV is essential for the separation of daughter chromosomes following DNA replication. By inhibiting these enzymes, Ofloxacin blocks bacterial cell division and leads to cell death.[3]

G Ofloxacin Ofloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Ofloxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Ofloxacin->Topo_IV Inhibits Supercoiling Negative Supercoiling DNA_Gyrase->Supercoiling Induces Decatenation Separation of Daughter DNA Topo_IV->Decatenation Mediates Replication_Initiation Replication Initiation Supercoiling->Replication_Initiation Cell_Division Bacterial Cell Division Decatenation->Cell_Division G Ornidazole Ornidazole Anaerobic_Cell Anaerobic/Protozoal Cell Ornidazole->Anaerobic_Cell Enters Activation Reduction of Nitro Group Ornidazole->Activation Nitroreductase Nitroreductase Enzymes (e.g., Ferredoxin-linked) Anaerobic_Cell->Nitroreductase Nitroreductase->Activation Catalyzes Reactive_Intermediates Cytotoxic Reactive Intermediates Activation->Reactive_Intermediates DNA Pathogen DNA Reactive_Intermediates->DNA Interacts with DNA_Damage DNA Strand Breakage & Destabilization DNA->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death G cluster_study Clinical Trial Workflow Patient_Screening Patient Screening (Infectious Diarrhea) Randomization Randomization Patient_Screening->Randomization Treatment_A Group A: Ofloxacin-Ornidazole Randomization->Treatment_A Treatment_B Group B: Norfloxacin-Tinidazole Randomization->Treatment_B Treatment_C Group C: Cotrimoxazole-Tinidazole Randomization->Treatment_C Follow_up Follow-up & Data Collection (Stool consistency, frequency, symptoms) Treatment_A->Follow_up Treatment_B->Follow_up Treatment_C->Follow_up Analysis Comparative Analysis (Efficacy & Safety) Follow_up->Analysis

References

Safety Operating Guide

Standard Operating Procedure: Safe Disposal of Compressed Oxygen (O₂) Cylinders

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following procedures are based on the assumption that "OF-02" is a typographical error and the user is referring to compressed Oxygen (O₂). It is crucial to verify the identity of any chemical before handling and disposal. This guide is intended for researchers, scientists, and drug development professionals and provides essential safety and logistical information for the proper disposal of compressed oxygen cylinders.

Immediate Safety and Hazard Identification

Compressed oxygen is a non-flammable gas but is a strong oxidizer that can intensify fires and cause explosions.[1] Improper handling and disposal of oxygen cylinders can lead to serious accidents.[1] Adherence to strict safety protocols is mandatory.

Key Hazards:

  • High Pressure: Cylinders contain gas under high pressure, which can cause serious injury if a cylinder is damaged or a valve fails.[2]

  • Oxidizing Agent: Oxygen vigorously supports combustion. Contact with flammable materials, oils, or grease can lead to fire or explosions.[3][4]

  • Environmental Risks: While not environmentally persistent, improper release can create oxygen-rich atmospheres, increasing fire hazards.

Personal Protective Equipment (PPE):

  • Safety glasses are required when handling cylinders.[5]

  • Safety shoes and gloves should be worn.[4]

  • Ensure hands are clean and free from oil or grease.[3][6]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the safe handling and disposal of compressed oxygen cylinders.

ParameterValue/RangeNotes
Residual Pressure > 25-100 psig (1.7-6.9 bar)Cylinders should not be completely emptied to prevent contamination.[5]
Storage Temperature Not specifiedStore in a cool, well-ventilated area away from heat sources.[4]
Segregation Distance 3 metersStorage areas should be kept 3 meters from heat sources or combustible materials.[3]
Cylinder Condition Good, no leaks or cracksVisually inspect cylinders for damage before handling.[5]

Step-by-Step Disposal and Handling Protocol

This protocol outlines the procedures for preparing and disposing of compressed oxygen cylinders.

3.1. Initial Inspection and Preparation

  • Verify Cylinder Contents: Confirm the cylinder contains oxygen by checking the label.[5]

  • Inspect for Damage: Visually inspect the cylinder for any signs of damage, such as dents, rust, or valve damage. If damaged, do not handle and contact the supplier immediately.[4]

  • Check for Leaks: If a leak is suspected, move the cylinder to a well-ventilated area and contact the supplier. Do not attempt to repair a leaking cylinder.[2]

3.2. Emptying the Cylinder (for recycling/disposal) Note: This step is only for cylinders that cannot be returned to the supplier and will be sent for scrap metal recycling. For supplier returns, proceed to section 3.3.

  • Ensure Proper Ventilation: Perform this procedure in a well-ventilated area, away from any open flames or combustible materials.[1][7]

  • Release Residual Gas: Slowly open the cylinder valve to release any remaining oxygen until the pressure gauge reads zero.[1]

  • Remove Attachments: Once the cylinder is empty, remove any regulators, tubing, or other accessories. These items should be disposed of separately.[1][7]

3.3. Final Disposal Options

  • Option 1: Return to Supplier (Preferred Method)

    • Close the cylinder valve securely.[5][6]

    • Replace the protective valve cap.[5]

    • Label the cylinder as "EMPTY".[5]

    • Store empty cylinders separately from full cylinders.[3][4][5]

    • Contact the supplier to arrange for return. Most suppliers have a program for taking back their cylinders.[8]

  • Option 2: Recycling/Scrap Metal This option should only be used if the supplier will not accept the cylinder.

    • Ensure the cylinder is completely empty and the valve has been removed.[1]

    • Contact your local waste management or hazardous waste disposal facility to confirm they accept oxygen tanks for recycling.[1][7]

    • Clearly label the empty cylinder as "EMPTY" or "CONDEMNED" to prevent reuse.[9]

    • Follow the specific instructions provided by the recycling facility.[1][7]

  • Option 3: Household Hazardous Waste (HHW) Facilities For smaller, privately owned cylinders.

    • Locate your nearest HHW facility.[1]

    • Confirm they accept compressed gas cylinders.

    • Prepare the cylinder as per their instructions, which will likely include ensuring it is empty and the valve is removed.[1]

Under no circumstances should a compressed gas cylinder be disposed of in regular trash. [9][10]

Experimental Workflow and Signaling Pathways

G start Start: Compressed O₂ Cylinder for Disposal inspect 1. Inspect Cylinder - Check Label - Look for Damage - Check for Leaks start->inspect damaged Damaged or Leaking? inspect->damaged contact_supplier Contact Supplier for Instructions damaged->contact_supplier Yes returnable Returnable to Supplier? damaged->returnable No end End: Cylinder Safely Disposed contact_supplier->end prepare_return 2. Prepare for Return - Close Valve - Replace Cap - Label 'EMPTY' returnable->prepare_return Yes prepare_recycle 3. Prepare for Recycling - Empty Cylinder - Remove Valve returnable->prepare_recycle No return_to_supplier Return to Supplier prepare_return->return_to_supplier return_to_supplier->end contact_recycler Contact Local Waste/Recycling Facility prepare_recycle->contact_recycler recycle Dispose via Approved Facility contact_recycler->recycle recycle->end

Caption: Logical workflow for the safe disposal of compressed oxygen cylinders.

References

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